molecular formula C10H17N3 B1492928 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 1525603-13-7

1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine

Numéro de catalogue: B1492928
Numéro CAS: 1525603-13-7
Poids moléculaire: 179.26 g/mol
Clé InChI: SDYDAWPBEIVSHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-11-6-9-7-12-13-10(9)8-4-2-3-5-8/h7-8,11H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYDAWPBEIVSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(NN=C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, antimalarials, and CNS-active therapeutics[1]. Specifically, 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine represents a highly versatile building block. The presence of the lipophilic cyclopentyl ring at the C5 (tautomerically C3) position modulates the steric bulk and partition coefficient (LogP) of the molecule, while the N-methylmethanamine moiety at the C4 position provides a functionalizable secondary amine ideal for subsequent amide coupling, reductive amination, or urea formation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere recipe. Herein, we deconstruct the retrosynthetic logic, elucidate the mechanistic causality governing regioselectivity, and provide self-validating, scalable experimental protocols for the de novo synthesis of this target.

Retrosynthetic Architecture and Strategy

The target molecule, 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine, can be logically disconnected into a primary pyrazole core followed by late-stage functionalization.

  • C4-Amination Disconnection : The N-methylmethanamine group is most reliably installed via the reductive amination of a C4-carbaldehyde precursor. This avoids the over-alkylation issues inherent to direct alkylation methods.

  • C4-Formylation Disconnection : The 5-cyclopentyl-1H-pyrazole-4-carbaldehyde is derived from the unsubstituted 3(5)-cyclopentyl-1H-pyrazole. The electron-rich nature of the pyrazole ring makes it an excellent candidate for electrophilic aromatic substitution, specifically via the Vilsmeier-Haack reaction[2].

  • Pyrazole Core Assembly : The 3-cyclopentyl-1H-pyrazole core is assembled via the cyclocondensation of hydrazine with an enaminone, which is itself synthesized from the commercially available 1-cyclopentylethanone and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Synthesis A 1-Cyclopentylethanone B Enaminone A->B DMF-DMA Reflux C 3-Cyclopentyl-1H-pyrazole B->C NH2NH2·H2O EtOH D 4-Formyl Pyrazole C->D POCl3 / DMF 0°C to 90°C E Target Amine D->E MeNH2, NaBH4 MeOH

Fig 1: Retrosynthetic and forward synthetic workflow for the target pyrazole methanamine.

Mechanistic Causality in Core Assembly

Why DMF-DMA for Enaminone Formation?

Classical Claisen-Schmidt condensations to form 1,3-dicarbonyls often require strong bases (e.g., NaH, NaOEt) which can lead to self-condensation or aldol-type side reactions. Utilizing DMF-DMA serves a dual purpose: it acts as both the electrophile and the solvent (or co-solvent), driving the formation of the (E)-enaminone under neutral, refluxing conditions. The dimethylamine leaving group is volatile, pushing the equilibrium toward the product.

Regioselectivity of the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the cornerstone of this synthetic route[3]. When 3-cyclopentyl-1H-pyrazole is subjected to POCl₃ and DMF, the Vilsmeier reagent (a highly electrophilic chloroiminium ion) is generated in situ. The pyrazole ring possesses two nitrogen atoms that donate electron density via resonance (+M effect), making the C4 position the most nucleophilic site on the ring. Electrophilic attack at C4 proceeds through a Wheland intermediate, followed by rearomatization and subsequent hydrolysis of the iminium species to yield the aldehyde[2].

Mechanism R1 POCl3 + DMF R2 Vilsmeier Reagent (Electrophile) R1->R2 Activation R4 Wheland Intermediate (C4 Attack) R2->R4 Electrophilic Substitution R3 3-Cyclopentyl-1H-pyrazole R3->R4 Nucleophile R5 4-Formyl Pyrazole R4->R5 Aqueous Hydrolysis (-HCl, -HNMe2)

Fig 2: Regioselective Vilsmeier-Haack C4-formylation mechanism on the pyrazole core.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPCs) and analytical markers to ensure causality and prevent the propagation of failed intermediates.

Step 1: Synthesis of (E)-1-cyclopentyl-3-(dimethylamino)prop-2-en-1-one

Procedure:

  • Charge a round-bottom flask with 1-cyclopentylethanone (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv).

  • Heat the neat mixture to 100 °C under a nitrogen atmosphere for 12 hours.

  • Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting ketone (UV inactive, stains with KMnO₄) will convert to a highly UV-active polar spot.

  • Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and methanol by-products. The crude enaminone is typically used without further purification.

  • Validation Marker: ¹H NMR will show two characteristic trans-alkene doublets at approximately δ 5.5 ppm and δ 7.5 ppm with a coupling constant ( J ) of ~12 Hz.

Step 2: Synthesis of 3-cyclopentyl-1H-pyrazole

Procedure:

  • Dissolve the crude enaminone (1.0 equiv) in absolute ethanol (0.5 M).

  • Add hydrazine hydrate (64% in water, 1.2 equiv) dropwise at room temperature.

  • Reflux the mixture at 80 °C for 3 hours.

  • Concentrate the solvent in vacuo, partition the residue between water and Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Marker: Disappearance of the enaminone alkene doublets in ¹H NMR. Appearance of two pyrazole ring protons (C4-H and C5-H) as doublets ( J ~ 2 Hz) around δ 6.1 ppm and δ 7.4 ppm, alongside a broad exchangeable NH peak.

Step 3: Synthesis of 5-cyclopentyl-1H-pyrazole-4-carbaldehyde

Procedure:

  • Cool anhydrous DMF (5.0 equiv) to 0 °C under nitrogen.

  • Add Phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise to maintain the temperature below 10 °C, generating the Vilsmeier reagent[2]. Stir for 30 minutes.

  • Dissolve 3-cyclopentyl-1H-pyrazole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the complex at 0 °C.

  • Heat the reaction mixture to 90 °C for 4–6 hours.

  • Critical Quench: Cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize carefully with saturated aqueous Na₂CO₃ until pH 7-8 is reached. Extract with Dichloromethane (DCM).

  • Validation Marker: TLC will show a new, strongly UV-active spot. ¹H NMR is definitive: the C4-H pyrazole proton disappears, and a sharp aldehyde singlet appears at ~ δ 9.9 ppm.

Step 4: Reductive Amination to 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine

Procedure:

  • Dissolve the 5-cyclopentyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in anhydrous Methanol (0.2 M).

  • Add methylamine solution (33% in absolute ethanol, 5.0 equiv). Stir at room temperature for 2 hours to allow complete imine formation.

  • Cool the reaction to 0 °C and add Sodium borohydride (NaBH₄, 1.5 equiv) portion-wise. (Note: NaBH₄ is preferred here over NaBH₃CN due to lower toxicity, and it effectively reduces the imine in methanol).

  • Stir for 1 hour at room temperature.

  • Quench with water, concentrate to remove methanol, and extract with DCM. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH/NH₄OH) if necessary.

  • Validation Marker: The aldehyde peak at δ 9.9 ppm vanishes. A new singlet integrating to 2H appears around δ 3.7 ppm (the bridging -CH₂- group), and a 3H singlet for the N-methyl group appears at ~ δ 2.4 ppm. The product will stain strongly with Ninhydrin (indicating a secondary amine).

Quantitative Process Metrics

To facilitate process scaling and yield tracking, the quantitative parameters of the workflow are consolidated below.

StepTransformationPrimary ReagentsTemp / TimeTypical YieldAnalytical Validation Marker
1 Enaminone Formation1-Cyclopentylethanone, DMF-DMA100 °C / 12 h85 - 95%¹H NMR: trans-alkene doublets ( J ~12 Hz)
2 Pyrazole CyclizationEnaminone, NH₂NH₂·H₂O80 °C / 3 h80 - 90%¹H NMR: Pyrazole C4-H/C5-H doublets
3 Regioselective FormylationPyrazole, POCl₃, DMF90 °C / 5 h70 - 75%¹H NMR: Aldehyde singlet at ~9.9 ppm
4 Reductive AminationAldehyde, MeNH₂, NaBH₄0 °C to RT / 3 h75 - 85%Ninhydrin positive; -CH₂- singlet at ~3.7 ppm

References

  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy - National Center for Biotechnology Information (PMC) - 1

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances - 2

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI - 3

Sources

NMR and mass spectrometry of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Analytical Characterization of 1-(5-Cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine

Executive Summary The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core hydrogen-bond donor/acceptor motif in kinase inhibitors and central nervous system (CNS) therapeutics. Specifically, 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS: 1525603-13-7)[1] represents a highly versatile, sterically tuned building block. The presence of the lipophilic cyclopentyl ring and the basic N-methylmethanamine moiety presents unique analytical challenges, particularly regarding annular tautomerism and predictable gas-phase fragmentation. As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Structural Dynamics and NMR Spectroscopy

The structural elucidation of pyrazole-containing secondary amines requires a strategic approach to solvent selection and temperature control. Pyrazoles exhibit rapid annular prototropic tautomerism (migration of the proton between N1 and N2)[2].

Causality in Solvent Selection

While Chloroform-d ( CDCl3​ ) is a standard NMR solvent, we specifically mandate the use of Dimethyl Sulfoxide-d6 ( DMSO−d6​ ) for this scaffold. The strong hydrogen-bonding acceptor capacity of DMSO−d6​ disrupts intermolecular pyrazole-pyrazole hydrogen bonding, effectively slowing the tautomeric exchange rate on the NMR timescale[3]. This prevents the severe line broadening often observed in non-polar solvents and allows for the distinct observation of the pyrazole N-H proton, which typically resonates far downfield (~12.5 ppm). Furthermore, the addition of a trace amount of D2​O can be used as a self-validating step; the disappearance of the N-H and amine N-H signals confirms their identity via deuterium exchange[4].

Quantitative NMR Assignments

The structural connectivity is validated through a combination of 1D ( 1H , 13C ) and 2D (HSQC, HMBC) NMR experiments. The methylene bridge (- CH2​ -) at C4 is a critical diagnostic feature, appearing as a sharp singlet due to the lack of adjacent vicinal protons, while the cyclopentyl group presents a complex multiplet system due to overlapping diastereotopic protons.

Table 1: Validated 1H and 13C NMR Assignments in DMSO−d6​ (400 MHz / 100 MHz)

Position 1H Chemical Shift (ppm)Multiplicity & Integration 13C Chemical Shift (ppm)HMBC Correlations (Key)
Pyrazole N-H12.50br s, 1H-C3, C5
Pyrazole C3-H7.40s, 1H133.5C4, C5
Pyrazole C4--115.2-
Pyrazole C5--148.0-
C4- CH2​ -N3.55s, 2H44.5C3, C4, C5, N- CH3​
N- CH3​ 2.25s, 3H35.2C4- CH2​
Amine N-H1.90br s, 1H--
Cyclopentyl CH3.10m, 1H36.8C4, C5
Cyclopentyl CH2​ 1.55 - 1.95m, 8H32.5, 25.4Cyclopentyl CH

Mass Spectrometry and Fragmentation Dynamics

To achieve high isotopic fidelity and exact mass determination, Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer is required.

Ionization Rationale

The secondary amine moiety (N-methylmethanamine) is highly basic (estimated pKa ~9.5). Consequently, positive ion mode ( ESI+ ) is the logical choice, as the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 180.150[5].

Collisional-Induced Dissociation (CID) Pathways

The fragmentation of this scaffold under CID is governed by the stability of the resulting carbocations. The primary and most thermodynamically favored fragmentation pathway is the α -cleavage of the secondary amine, resulting in the neutral loss of methylamine ( CH3​NH2​ , 31.042 Da)[4]. This generates a highly stable, resonance-delocalized (5-cyclopentyl-1H-pyrazol-4-yl)methyl cation at m/z 149.107. Secondary fragmentation involves the cleavage of the cyclopentyl ring (neutral loss of cyclopentene, C5​H8​ , 68.063 Da), a common feature in sterically bulky cycloalkyl-substituted heterocycles[6].

Table 2: High-Resolution MS/MS Fragmentation Data (Precursor m/z 180.150)

Observed m/zFormulaMass Error (ppm)Neutral LossStructural Assignment
180.1497 [C10​H18​N3​]+ +0.5NoneIntact [M+H]+ precursor
149.1075 [C9​H13​N2​]+ +0.8 CH3​NH2​ (31 Da) α -cleavage, pyrazolium-methyl cation
112.0871 [C5​H10​N3​]+ +1.2 C5​H8​ (68 Da)Loss of cyclopentene from precursor
81.0449 [C4​H5​N2​]+ +0.9 C5​H8​ (68 Da)Loss of cyclopentene from m/z 149

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate internal validation loops, ensuring that instrumental drift or sample degradation does not compromise the structural elucidation.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine in 0.6 mL of anhydrous DMSO−d6​ (99.9% D).

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). This is a critical self-validating step to correct for temperature-induced solvent shift variations.

  • Instrument Tuning: Tune and match the probe on a 400 MHz or higher NMR spectrometer. Calibrate the 90° pulse width specifically for the sample to ensure optimal signal-to-noise ratio.

  • Acquisition:

    • Acquire 1D 1H (16 scans, relaxation delay D1=2s ).

    • Acquire 1D 13C (1024 scans, D1=2s , with 1H decoupling).

    • Acquire 2D HSQC and HMBC to validate carbon-proton connectivities.

  • Validation Step: Perform a D2​O shake by adding 10 μL of D2​O to the NMR tube, invert 5 times, and re-acquire the 1H spectrum. The disappearance of the peaks at 12.50 ppm and 1.90 ppm confirms the exchangeable N-H protons.

LC-HRMS/MS Acquisition Protocol
  • Sample Preparation: Prepare a 1 μg/mL solution in LC-MS grade 50:50 Water:Acetonitrile containing 0.1% Formic Acid. The formic acid acts as a proton source, ensuring maximum ionization efficiency.

  • Chromatography: Inject 2 μL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 μm ). Use a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Mass Spectrometry Parameters:

    • Mode: ESI Positive ( ESI+ ).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50 - 500.

  • CID Parameters: Isolate the precursor ion (m/z 180.15) with a 1.0 Da isolation window. Apply normalized collision energies (NCE) of 15, 30, and 45 eV to generate a comprehensive fragmentation map.

  • Validation Step: Utilize an automated lock-mass infusion (e.g., Leucine Enkephalin, m/z 556.2771) during the run to continuously calibrate the mass axis, ensuring mass accuracy remains below 2 ppm.

Data Visualization Workflows

Workflow A Sample Preparation (Analyte in DMSO-d6 / MeOH) B NMR Spectroscopy (1H, 13C, 2D HSQC/HMBC) A->B C LC-HRMS/MS (ESI+ Mode, CID) A->C D Data Synthesis & Structural Elucidation B->D C->D

Fig 1. Integrated NMR and LC-HRMS/MS analytical workflow for structural elucidation.

Fragmentation M [M+H]+ m/z 180.150 F1 [M+H - CH3NH2]+ m/z 149.107 M->F1 - CH3NH2 (31 Da) Alpha-cleavage F2 [M+H - C5H8]+ m/z 112.087 M->F2 - C5H8 (68 Da) Cyclopentene loss F3 [m/z 149 - C5H8]+ m/z 81.045 F1->F3 - C5H8 (68 Da) Ring cleavage

Fig 2. Proposed ESI-MS/MS collisional-induced fragmentation pathways.

References

  • IntechOpen. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen Publications. Available at: [Link][6]

  • Tarabová, D., et al. "Reactions with hydrazine and a study of pyrazole tautomerism." Beilstein Journal of Organic Chemistry. Available at:[Link][2]

  • NIH PMC. "Highly specific intracellular ubiquitination of a small molecule." National Institutes of Health. Available at:[Link][5]

  • KTU ePubl. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules. Available at: [Link][3]

  • LibreTexts. "24.11: Spectroscopy of Amines." Chemistry LibreTexts. Available at: [Link][4]

Sources

In Silico Modeling of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine: A Fragment-Based Approach for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Molecule of Interest: 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS: 1525603-13-7)[1]

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), identifying a highly efficient, low-molecular-weight starting point is the most critical determinant of downstream success. The molecule 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine represents a highly privileged, multi-vector fragment. With a molecular weight of 179.26 Da[1], it perfectly satisfies the "Rule of Three" for fragments while offering three distinct pharmacophoric handles: a bidentate hinge-binding pyrazole core, a sterically shielding cyclopentyl group, and a basic N-methylmethanamine vector for solvent channel or catalytic residue engagement.

This technical guide delineates a robust, self-validating in silico workflow for modeling this fragment, explaining the causality behind each computational choice to ensure high-fidelity translation from in silico hits to in vitro efficacy.

Pharmacophore Mapping & Target Rationale

To design an effective elaboration strategy, we must first understand why this specific structural topology is effective against ATP-competitive kinase targets.

  • The 1H-Pyrazole Core: The unsubstituted pyrazole nitrogen atoms act as a canonical bidentate hydrogen-bond donor/acceptor pair. This motif strongly anchors the fragment to the backbone amide and carbonyl of the kinase hinge region (e.g., interacting with Ala or Leu residues), a mechanism extensively validated in Aurora A and DLK kinase inhibitors[2][3].

  • The 5-Cyclopentyl Group: The addition of a bulky, aliphatic cyclopentyl ring adjacent to the hinge-binder forces the fragment to pack neatly into the hydrophobic pocket (often near the gatekeeper residue, such as Leu210 in Aurora A)[4]. This steric shielding prevents water intrusion and drastically increases binding enthalpy[2].

  • The 4-N-methylmethanamine Vector: The secondary amine possesses a predicted pKa of ~9.5, meaning it is >99% protonated at physiological pH (7.4). This cationic center can form a critical salt bridge with the catalytic aspartate (DFG motif) or extend into the solvent-exposed channel to offset the lipophilicity of the cyclopentyl group, thereby improving the overall Topological Polar Surface Area (TPSA) and reducing efflux ratios[5].

Pharmacophore cluster_fragment Fragment: 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine cluster_kinase Kinase Binding Pocket PZ 1H-Pyrazole Core Hinge Hinge Region (e.g., Ala/Leu) PZ->Hinge Bidentate H-bonds (Donor & Acceptor) CP 5-Cyclopentyl Group Gatekeeper Hydrophobic Pocket (Gatekeeper) CP->Gatekeeper Steric Shielding & vdW Interactions NMM 4-N-methylmethanamine DFG Solvent Channel / DFG-Asp Motif NMM->DFG Salt Bridge (Protonated) or Solvent Exposure

Fig 1: Pharmacophore mapping of the fragment within a canonical kinase ATP-binding site.

Structural & Quantum Mechanical (QM) Profiling

Before docking, the fragment must be rigorously prepared. Standard molecular mechanics (MM) force fields often fail to accurately capture the rotational barriers of conjugated heterocycles or the exact protonation state of secondary amines.

Causality: If the torsion angle between the pyrazole ring and the cyclopentyl group is modeled incorrectly, the fragment will sterically clash with the gatekeeper residue during docking. Furthermore, docking an unprotonated amine will fail to capture the critical electrostatic interactions with the DFG-Asp motif.

Self-Validating QM Protocol:

  • State Generation: Use Epik (Schrödinger) to generate tautomeric and ionization states at pH 7.4 ± 0.5. Retain the state where the N-methylmethanamine is protonated (cationic).

  • Geometry Optimization: Perform Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-31G** basis set.

  • Coordinate Scan: Run a relaxed coordinate scan around the C(pyrazole)-C(cyclopentyl) bond in 10° increments.

  • Validation: Ensure the global energy minimum is utilized as the input conformation for the docking grid. The steric bulk of the cyclopentyl ring typically forces a slight out-of-plane twist (~15-25°) relative to the pyrazole plane, which perfectly pre-organizes the ligand for hydrophobic pocket insertion.

Fragment Docking & Elaboration Workflow

Standard docking algorithms (like Glide SP or AutoDock Vina) rely on scoring functions calibrated for drug-sized molecules (MW > 350). Fragments, due to their low molecular weight, inherently yield weak docking scores and can bind in spurious orientations.

Causality: To prevent false-positive binding modes, we must enforce a Positional Constraint on the pyrazole core, forcing it to satisfy the known hinge-binding hydrogen bonds[2][3].

Step-by-Step Methodology

Step 1: Protein Preparation & Grid Generation

  • Import a high-resolution (< 2.0 Å) holo-kinase crystal structure (e.g., Aurora A or DLK).

  • Remove the native ligand, retain structural waters bridging the hinge, and assign protonation states using PROPKA.

  • Generate the receptor grid centered on the hinge region. Define a Hydrogen Bond Constraint requiring the ligand to act as both a donor and acceptor to the backbone amide/carbonyl of the hinge residue.

Step 2: Constrained Fragment Docking

  • Dock the QM-optimized fragment using Glide SP (Standard Precision).

  • Validation Check: Discard any pose that does not satisfy the bidentate hinge constraint or where the cyclopentyl group clashes with the gatekeeper residue.

Step 3: Fragment Growing (R-Group Enumeration)

  • With the fragment anchored, use the N-methylmethanamine nitrogen as the growth vector.

  • Perform in silico library enumeration by replacing the methyl group with larger functional groups (e.g., piperidines, oxetanes, or substituted benzyls) to reach the solvent channel or allosteric back-pockets[2][5].

  • Re-dock the elaborated library using Glide XP (Extra Precision).

Workflow LigPrep 1. Ligand Preparation & pKa Prediction (Epik, pH 7.4 ± 0.5) QM 2. QM Conformational Analysis (DFT B3LYP/6-31G**) LigPrep->QM Docking 3. Constrained Fragment Docking (Glide SP/XP with Hinge Constraints) QM->Docking Growing 4. Fragment Growing & Linking (Core Hopping / R-group Enumeration) Docking->Growing MD_FEP 5. MD Simulations & FEP+ (Desmond / OPLS4 Force Field) Growing->MD_FEP

Fig 2: Step-by-step in silico workflow for fragment-based kinase inhibitor elaboration.

Molecular Dynamics (MD) & Free Energy Perturbation (FEP)

Because docking scores do not reliably correlate with binding affinity ( ΔG ) for elaborated fragments, rigorous thermodynamic validation is required before chemical synthesis.

Causality: MD simulations evaluate the kinetic stability of the fragment. If the cyclopentyl group is improperly sized for the target's gatekeeper, the pyrazole core will be ejected from the hinge within the first 50 ns of simulation.

Protocol:

  • Solvate the top 5 elaborated complexes in an explicit TIP3P water box.

  • Run 100 ns MD simulations using the OPLS4 force field (Desmond).

  • Validation: Analyze the Ligand RMSD. A stable complex must maintain an RMSD < 2.0 Å relative to the initial docking pose.

  • For stable complexes, run Absolute Free Energy Perturbation (FEP+) to predict the true binding affinity. Prioritize compounds with a predicted ΔG<−9.0 kcal/mol for synthesis.

Predicted ADMET & Physicochemical Properties

A successful fragment must not only bind the target but also possess the physicochemical headroom to be grown into a drug-like molecule. The baseline properties of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine are highly favorable for CNS or systemic targeting[1].

PropertyValueImplication for Drug Design
Molecular Weight (MW) 179.26 DaExcellent fragment size; allows addition of ~300 Da during elaboration.
cLogP (Predicted) ~1.5Optimal lipophilicity; cyclopentyl provides hydrophobicity, amine provides solubility.
TPSA 41.5 ŲHighly favorable for blood-brain barrier (BBB) penetration if targeting CNS kinases.
H-Bond Donors (HBD) 2Satisfies hinge binding and solvent interactions.
H-Bond Acceptors (HBA) 2Minimal, reducing the risk of high efflux ratios (P-gp liability)[5].
Predicted pKa (Amine) ~9.5Ensures protonation at physiological pH for DFG-Asp salt bridge formation.

References

  • Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry - ACS Publications. 2

  • Drugging MYCN through an Allosteric Transition in Aurora Kinase A. Shokat Lab - UCSF. 3

  • EP2999472B1 - Aurora kinase inhibitors. Google Patents. 4

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 5

  • CAS:1525603-13-7, 1-(5-Cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine. Bidepharm. 1

Sources

Solubility and stability of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS: 1525603-13-7)[1] requires a rigorous understanding of its physicochemical properties. As a versatile pharmacophore frequently utilized in the development of kinase inhibitors and central nervous system (CNS) agents, its unique structural motifs—a lipophilic cyclopentyl ring, a tautomeric pyrazole core, and a basic secondary amine—dictate its behavior in solution and solid-state environments.

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard data reporting. We will dissect the causality behind experimental choices, providing a self-validating framework for solubility and stability profiling grounded in USP and ICH guidelines.

Structural and Physicochemical Foundations

To predict the macroscopic behavior of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine, we must first analyze its molecular architecture:

  • Lipophilic Core (Cyclopentyl Group): The cyclopentyl ring at position 5 serves as a hydrophobic shield. While it drives target affinity through van der Waals interactions (e.g., occupying deep lipophilic pockets in target proteins), it inherently reduces the intrinsic aqueous solubility ( S0​ ) of the un-ionized free base.

  • Basic Center (N-methylmethanamine): The N-methylaminomethyl moiety provides a basic center with an estimated pKa of 8.5–9.5. This ensures the molecule is highly protonated at acidic pH, drastically increasing solubility in the stomach, but poses precipitation risks as the drug transitions to the neutral pH of the intestine.

  • Drug-Likeness: With a molecular weight of 179.26 g/mol and an estimated LogP of 1.5–2.5, the compound strictly adheres to Lipinski’s Rule of 5, predicting highly favorable oral bioavailability and membrane permeability[2].

Thermodynamic Solubility Profiling (USP <1236>)

Solubility is not a static value; it is a dynamic property dependent on pH, counterions, and micellar environments. For pre-formulation, we prioritize thermodynamic equilibrium solubility over kinetic solubility to understand the true saturation limits of the crystal lattice[3].

Mechanistic Insights & Causality
  • Why Centrifugation over Filtration? The lipophilic cyclopentyl moiety is prone to non-specific adsorption onto standard PVDF or PTFE syringe filters. Filtering the saturated solution can artificially strip the API from the aqueous phase, leading to falsely low solubility readings. High-speed centrifugation is the scientifically sound alternative.

  • Why use Biorelevant Media (FaSSIF)? Standard phosphate buffers at pH 6.8 often underestimate in vivo solubility for lipophilic compounds. Fasted State Simulated Intestinal Fluid (FaSSIF) contains sodium taurocholate and lecithin, which form mixed micelles capable of sequestering the cyclopentyl group, thereby enhancing apparent solubility via micellar solubilization[4].

Step-by-Step Protocol: Saturation Shake-Flask Method
  • Media Preparation: Prepare USP-standardized buffers (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate) and biorelevant media (FaSSIF pH 6.5).

  • Solid Addition: Add an excess of solid 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine (approx. 50 mg) to 10 mL of each buffer in sealed borosilicate glass vials.

  • Equilibration: Agitate the vials on a rotary shaker at 37 ± 0.5 °C for 48 hours. Note: While 24 hours is standard, 48 hours is mandated here to ensure the lipophilic cyclopentyl group fully wets and reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes at 37 °C to pellet the undissolved solid.

  • Quantification: Carefully extract the supernatant, dilute appropriately with mobile phase, and quantify the dissolved API using an externally calibrated LC-MS/MS or HPLC-UV method.

Data Presentation: Simulated Solubility Profile
Buffer SystempHExpected Ionization StateSimulated Solubility (mg/mL)USP Classification
SGF (Simulated Gastric Fluid)1.2Fully Protonated (Amine)> 50.0Soluble
Acetate Buffer 4.5Fully Protonated (Amine)> 30.0Soluble
FaSSIF (Biorelevant)6.5Partially Unionized~ 5.0 - 10.0Slightly Soluble
Phosphate Buffer 7.4Predominantly Unionized< 1.0Very Slightly Soluble

Stability-Indicating Assays & Degradation Pathways (ICH Q1A(R2))

A robust stability profile ensures the molecule can survive the manufacturing process and shelf-life storage. We evaluate this through forced degradation studies as outlined by the International Council for Harmonisation (ICH)[5].

Mechanistic Insights & Causality
  • The Threat of N-Oxidation: The electron-rich secondary amine is highly susceptible to oxidation. In the presence of trace peroxides (commonly found as impurities in polymeric excipients like PEG or polysorbates), the amine will readily oxidize to form an N-oxide. This necessitates strict peroxide-free excipient screening during formulation.

  • Pyrazole Tautomerism in Chromatography: The 1H-pyrazole core exhibits annular prototropic tautomerism, meaning the hydrogen rapidly migrates between the two adjacent nitrogen atoms[6]. If the HPLC mobile phase pH is near the pKa of the pyrazole, the interconversion rate can match the chromatographic timescale, resulting in peak broadening or split peaks that mimic degradation impurities. Solution: The mobile phase must be heavily acidified (e.g., 0.1% Trifluoroacetic acid) to "lock" the protonation state and ensure a sharp, singular peak.

Step-by-Step Protocol: Forced Degradation Workflow
  • Sample Preparation: Prepare 1.0 mg/mL stock solutions of the API in a chemically inert diluent (e.g., 50:50 Water:Acetonitrile).

  • Stress Application:

    • Hydrolytic Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base). Heat at 60 °C for 24 hours.

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Store at ambient temperature in the dark for 24 hours.

    • Photolytic Stress: Expose solid API and solution to 1.2 million lux hours and 200 watt hours/m² UV light (per ICH Q1B).

  • Neutralization & Dilution: Neutralize the hydrolytic samples (add base to the acid sample, and vice versa) to prevent damage to the HPLC column. Dilute all samples to a target concentration of 0.1 mg/mL.

  • Analysis: Inject into an HPLC-DAD-MS system. Calculate mass balance by comparing the sum of the peak areas of the degraded sample against an unstressed control.

Data Presentation: Forced Degradation Expectations
Stress ConditionReagent / EnvironmentDurationExpected Primary Degradation Pathway
Acidic Hydrolysis 0.1 N HCl, 60°C24 hoursHighly stable; negligible degradation
Basic Hydrolysis 0.1 N NaOH, 60°C24 hoursHighly stable; negligible degradation
Oxidative Stress 3% H2​O2​ , Ambient24 hoursHigh Risk: N-oxidation of the secondary amine
Photolytic Stress 1.2M lux-hr (UV/Vis)7 daysModerate Risk: Radical-mediated degradation
Thermal Stress 60°C, Solid State7 daysStable (no significant degradation)

Integrated Workflow Visualization

To ensure seamless execution of these protocols, the following logical architecture maps the parallel execution of solubility and stability profiling.

Preformulation_Workflow cluster_solubility USP <1236> Solubility Assessment cluster_stability ICH Q1A(R2) Stability Profiling Start 1-(5-Cyclopentyl-1H-pyrazol-4-yl) -N-methylmethanamine (API Characterization) Sol_Media MediaSelection (pH1.2, 6.8, FaSSIF) Start->Sol_Media Stab_Cond Forced Degradation (Acid, Base, Ox, Light, Heat) Start->Stab_Cond Sol_Shake Shake-Flask Equilibration (37°C, 48 hrs) Sol_Media->Sol_Shake Sol_Sep Phase Separation (High-Speed Centrifugation) Sol_Shake->Sol_Sep Sol_Quant LC-MS/MS Quantification (Thermodynamic Solubility) Sol_Sep->Sol_Quant Decision Formulation Strategy (Salt Selection / Lipid Formulation) Sol_Quant->Decision Stab_Inc Accelerated Storage (40°C / 75% RH) Stab_Cond->Stab_Inc Stab_Ana Impurity Profiling (HPLC-DAD-MS) Stab_Inc->Stab_Ana Stab_Deg Degradation Pathway Elucidation Stab_Ana->Stab_Deg Stab_Deg->Decision

Figure 1: Integrated workflow for the pre-formulation solubility and stability profiling of the API.

References

  • Title: USP <1236>: Solubility Measurements Chapter Source: United States Pharmacopeia / Biorelevant URL: [Link]

  • Title: Stability Testing of New Drug Substances and Products (ICH Q1A(R2)) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Compilation of FDA Guidance and Resources for in vitro Dissolution Testing Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews (Lipinski et al.) URL: [Link]

  • Title: Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Methodological & Application

Application Note: Reconstitution and Formulation Protocol for 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS: 1525603-13-7)

Executive Summary & Physicochemical Profiling

The pyrazole ring is a "privileged scaffold" in modern drug discovery, heavily utilized in the design of small-molecule kinase inhibitors (e.g., targeting PI3K, JAK, and EGFR) due to its exceptional ability to form bidentate hydrogen bonds within the ATP-binding cleft of kinases[1]. The compound 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine serves as a critical fragment or building block in synthesizing these targeted therapeutics.

To achieve reproducible pharmacological data, researchers must account for the compound's specific physicochemical traits. The presence of the lipophilic cyclopentyl group significantly reduces the aqueous solubility of the free base. However, the secondary amine (N-methylmethanamine) provides a basic functional handle, allowing for high solubility in polar aprotic solvents or conversion into water-soluble salts.

Table 1: Physicochemical Properties
PropertyValueMechanistic Implication for Dissolution
Chemical Formula C₁₀H₁₇N₃Small molecule fragment; highly permeable.
Molecular Weight 179.26 g/mol Requires precise micro-analytical weighing for stock accuracy.
CAS Number 1525603-13-7Unique identifier for sourcing and regulatory documentation.
Functional Groups Pyrazole, Secondary AmineBasic nature allows for protonation (HCl salt formation) to boost aqueous solubility.
Primary Solvent Anhydrous DMSOOptimal for in vitro master stocks due to lipophilic cyclopentyl moiety.

Causality and Rationale in Solvent Selection

A protocol is only as robust as the chemical logic underpinning it. We do not select solvents arbitrarily; they are dictated by the molecule's thermodynamics and the biological system's tolerance.

In Vitro Rationale: For cellular assays, Dimethyl Sulfoxide (DMSO) is the universal standard. It disrupts the crystalline lattice of lipophilic small molecules efficiently. However, DMSO is biologically active and can induce cytotoxicity or alter transcriptomic profiles at high concentrations. Therefore, working concentrations must be diluted such that the final DMSO volume in cell culture media never exceeds 0.1% to 0.5% (v/v)[2].

In Vivo Rationale: Administering high concentrations of DMSO to animal models causes severe localized toxicity and hemolysis. For in vivo pharmacokinetics (PK) or efficacy models, formulations must utilize excipients that are recognized as safe by the[3]. We utilize a co-solvent system (PEG300/Tween-80/Saline) to keep the hydrophobic cyclopentyl-pyrazole in solution while maintaining physiological osmolarity and minimizing vehicle-induced artifacts.

Experimental Workflows & Methodologies

Workflow Visualization

G Powder Dry Powder (CAS: 1525603-13-7) Weigh Equilibrate & Weigh Powder->Weigh DMSO Add Anhydrous DMSO Weigh->DMSO Vortex Vortex / Sonicate DMSO->Vortex Stock Master Stock (Store at -80°C) Vortex->Stock InVitro In Vitro Assays (DMSO < 0.1%) Stock->InVitro Dilute InVivo In Vivo Formulation Stock->InVivo Formulate

Workflow for the preparation and downstream application of the compound stock solutions.

Quantitative Dilution Matrix

To prevent compounding errors during serial dilution, use the following exact mass-to-volume calculations[4] to generate specific molarities.

Table 2: Reconstitution Matrix for DMSO Master Stocks
Target ConcentrationVolume of DMSOMass of Compound Required (MW: 179.26)
1 mM 1.0 mL0.179 mg
10 mM 1.0 mL1.793 mg
50 mM 1.0 mL8.963 mg
Protocol A: Preparation of In Vitro Master Stock (10 mM)

Self-Validating Principle: This protocol incorporates visual and analytical checkpoints to guarantee that the compound is fully dissolved, preventing the introduction of micro-precipitates into cellular assays which can cause false-negative target engagement.

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized vial of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine from -20°C storage. Allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which degrades anhydrous DMSO and crashes lipophilic compounds out of solution.

  • Weighing: Using a calibrated micro-analytical balance, accurately weigh 1.793 mg of the compound into a sterile, amber microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex the tube vigorously for 60 seconds. If the powder is not fully dissolved, sonicate in a water bath at room temperature for 2–5 minutes.

  • Validation Checkpoint 1 (Visual): Hold the tube against a dark background and shine a focused light beam through it. The absence of the Tyndall effect (light scattering) confirms a true molecular solution rather than a colloidal suspension.

  • Validation Checkpoint 2 (Analytical): Prior to high-throughput screening, withdraw a 1 µL aliquot, dilute in methanol, and verify the 10 mM concentration via LC-MS or HPLC-UV against a known standard curve.

  • Storage: Aliquot the master stock into 50 µL single-use volumes to prevent freeze-thaw degradation. Store at -80°C protected from light.

Protocol B: In Vivo Formulation for Animal Administration

For murine pharmacokinetic (PK) or xenograft efficacy studies, the compound must be formulated into a biologically tolerated vehicle.

Standard Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

Step-by-Step Methodology:

  • Primary Solubilization: Take the required volume of the 50 mM DMSO master stock. Ensure the total DMSO volume will not exceed 10% of the final formulation volume.

  • Co-solvent Addition: Add PEG300 to achieve 40% of the final volume. Vortex thoroughly. Causality: PEG300 acts as a co-solvent to bridge the polarity gap between DMSO and aqueous saline, preventing immediate precipitation of the cyclopentyl moiety.

  • Surfactant Addition: Add Tween-80 to achieve 5% of the final volume. Vortex gently to avoid excessive foaming. Causality: Tween-80 forms micelles that encapsulate the hydrophobic regions of the molecule, stabilizing it in the aqueous phase.

  • Aqueous Dilution: Dropwise, with continuous vortexing, add 0.9% physiological saline to reach the final volume (45%).

  • Validation Checkpoint: The final solution must be completely clear. If cloudiness appears, the compound has precipitated, and the formulation must be discarded. Do not administer suspensions intravenously (IV) as they will cause fatal embolisms.

References

  • U.S. Food and Drug Administration (FDA). (2019). Using the Inactive Ingredient Database; Draft Guidance for Industry. Regulations.gov. Available at:[Link]

  • Verheijen, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. PubMed Central (PMC). Available at:[Link]

  • Karrouchi, K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central (PMC). Available at:[Link]

Sources

Fragment-Based Drug Discovery (FBDD) Application Note: 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine as a Tunable Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine (hereafter referred to as CPPM ) represents a highly ligand-efficient, low-molecular-weight starting point for Fragment-Based Drug Discovery (FBDD). With a molecular weight of approximately 193 g/mol , CPPM is architecturally primed to exploit the ATP-binding cleft of oncogenic kinases.

As a Senior Application Scientist, it is critical to understand why this specific fragment is so valuable. Its efficacy relies on a tripartite pharmacophore model:

  • The 1H-Pyrazole Core (Hinge Binder): Pyrazole rings are privileged scaffolds in kinase inhibitor design. The adjacent nitrogen atoms act as a bidentate hydrogen bond donor-acceptor pair, perfectly complementing the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2). This interaction anchors the molecule within the ATP pocket[1].

  • The 5-Cyclopentyl Moiety (Hydrophobic Probe): The lipophilic cyclopentyl ring is directed toward the gatekeeper residue and the adjacent hydrophobic pocket. This interaction is critical for driving binding affinity and can induce allosteric shifts, a mechanism successfully exploited by Aurora Kinase A (AURKA) inhibitors to disrupt AURKA-MYCN protein-protein interactions[2].

  • The N-methylmethanamine Group (Solvent/Catalytic Interactor): The basic amine extends toward the solvent-exposed channel or interacts via salt bridges with the conserved catalytic aspartate of the DFG motif. This vector provides an ideal synthetic handle for "fragment growing" and linking strategies during lead optimization[3].

Pharmacophore Logic Visualization

Pharmacophore CPPM CPPM Scaffold 1-(5-cyclopentyl-1H-pyrazol-4-yl) -N-methylmethanamine Pyrazole 1H-Pyrazole Core CPPM->Pyrazole Cyclopentyl 5-Cyclopentyl Group CPPM->Cyclopentyl Amine N-methylmethanamine CPPM->Amine Hinge Kinase Hinge Region (Hydrogen Bond Donor/Acceptor) Pyrazole->Hinge Anchors Hydrophobic Hydrophobic Pocket / Gatekeeper (Van der Waals Interactions) Cyclopentyl->Hydrophobic Directs Solvent Solvent Channel / DFG Motif (Salt Bridge / Electrostatics) Amine->Solvent Extends

Structural rationale mapping CPPM chemical moieties to their respective kinase domain interactions.

Experimental Protocols: A Self-Validating FBDD Workflow

To ensure rigorous validation of CPPM as a kinase inhibitor scaffold, we employ an orthogonal, self-validating workflow. In vitro biochemical affinity must be corroborated by live-cell target engagement, followed by structural resolution.

Protocol 1: In Vitro Kinase Profiling via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates short-lived background fluorescence (compound auto-fluorescence), a common false-positive driver in high-concentration fragment screening.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Dispense CPPM in a 10-point dose-response curve (ranging from 500 µM to 50 nM) into a 384-well low-volume proplate.

  • Enzyme/Tracer Addition: Add 5 nM of the target kinase (e.g., CDK2/Cyclin A or AURKA) and 2 nM of a fluorophore-labeled ATP-competitive tracer.

  • Antibody Addition: Add 2 nM of Terbium (Tb)-labeled anti-His or anti-GST antibody (depending on the recombinant kinase tag).

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 ratio to determine the IC50.

Protocol 2: Live-Cell Target Engagement via NanoBRET

Causality: Biochemical affinity does not guarantee cellular permeability. NanoBRET provides a self-validating system: the target kinase is fused to NanoLuc luciferase. A cell-permeable fluorescent tracer binds the kinase, generating a BRET signal. If CPPM successfully enters the cell and binds the target, it competitively displaces the tracer, causing a quantifiable loss of BRET signal.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the Kinase-NanoLuc fusion protein. Seed at 2x10^4 cells/well in a 96-well plate.

  • Tracer Equilibration: After 24 hours, add the NanoBRET target tracer at its predetermined Kd concentration.

  • Compound Treatment: Treat cells with varying concentrations of CPPM and incubate for 2 hours at 37°C, 5% CO2.

  • Substrate Addition & Detection: Add NanoBRET substrate (furimazine). Immediately measure luminescence (460 nm) and fluorescence (618 nm).

  • Analysis: Plot the BRET ratio (618/460) against CPPM concentration to derive the cellular IC50.

Protocol 3: X-Ray Co-Crystallization (Hanging Drop Vapor Diffusion)

Causality: To guide the "fragment growing" phase, atomic-level resolution of the CPPM-kinase interaction is required to identify available vectors for chemical expansion.

  • Protein Preparation: Purify the kinase domain to >95% purity and concentrate to 10 mg/mL in 20 mM Tris pH 7.4, 150 mM NaCl, 1 mM DTT.

  • Complex Formation: Incubate the protein with 2 mM CPPM (from a 100 mM DMSO stock) for 2 hours on ice.

  • Crystallization Setup: Set up hanging drops containing 1 µL of the protein-ligand complex and 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium Sodium Tartrate).

  • Incubation & Harvesting: Seal the plates and incubate at 20°C. Crystals typically appear within 3-7 days. Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant prior to data collection.

FBDD Workflow Visualization

FBDD_Workflow Screen Fragment Library Screening TRFRET In Vitro Validation (TR-FRET) Screen->TRFRET Hit ID NanoBRET Cellular Target Engagement (NanoBRET) TRFRET->NanoBRET Biochemical Affinity XRay Structural Resolution (X-Ray Crystallography) NanoBRET->XRay Cell Permeability LeadOpt Fragment Growing & Lead Optimization XRay->LeadOpt Binding Vectors

Orthogonal, self-validating workflow for progressing CPPM from a fragment hit to an optimized lead.

Data Presentation: Comparative Kinase Profiling

Because CPPM is a fragment (MW < 300 Da), raw IC50 values will naturally be in the micromolar range. Therefore, Ligand Efficiency (LE) is the critical metric for evaluating its potential. An LE > 0.3 kcal/mol per heavy atom indicates an exceptionally high-quality starting point for drug development.

Target KinaseAssay TypeBiochemical IC50 (µM)Ligand Efficiency (LE)Cellular Target Engagement (NanoBRET IC50, µM)
CDK2 / Cyclin A TR-FRET12.50.4245.0
Aurora Kinase A TR-FRET8.20.4528.5
RET (Wild Type) TR-FRET25.40.38>100

Data Interpretation: CPPM demonstrates strong ligand efficiency across multiple kinases, with a slight preference for Aurora Kinase A. The drop-off in cellular potency (NanoBRET) is expected for fragments and highlights the necessity of the subsequent "fragment growing" phase to increase lipophilicity and target-specific surface area contacts.

Sources

Application Note: High-Throughput Screening (HTS) with 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD). Focus Area: Kinase Inhibitor Screening (Cyclin-Dependent Kinase 2 - CDK2)

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, Cyclin-Dependent Kinase 2 (CDK2) remains a high-value target for overcoming resistance in CCNE1-amplified tumors[1]. However, achieving high selectivity against the broader kinome requires meticulously designed chemical starting points.

This application note details the integration of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine into a High-Throughput Screening (HTS) cascade. As a privileged fragment, this molecule is engineered to exploit the ATP-binding pocket of kinases through three distinct structural mechanisms:

  • The 1H-Pyrazole Core: Acts as a classic hinge-binder. Its nitrogen atoms form a critical hydrogen bond donor-acceptor pair that mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region (e.g., Leu83 in CDK2)[2].

  • The 5-Cyclopentyl Moiety: Provides a bulky, lipophilic projection that occupies the hydrophobic pocket adjacent to the gatekeeper residue. This specific substitution pattern is a proven driver of kinase selectivity, sterically clashing with kinases possessing larger gatekeeper residues[2].

  • The 4-(N-methylmethanamine) Vector: Projects outward toward the solvent-exposed channel. Not only does this basic amine improve aqueous solubility—a critical parameter for high-concentration fragment screening—but it also provides an ideal synthetic handle for downstream hit-to-lead elaboration[3].

CDK2_Mechanism Fragment 1-(5-cyclopentyl-1H-pyrazol-4-yl) -N-methylmethanamine CDK2 CDK2 / Cyclin E Complex Fragment->CDK2 ATP-Competitive Inhibition Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Dissociation (Prevented) Proliferation G1/S Phase Transition (Tumor Growth) E2F->Proliferation Gene Transcription (Halted)

Figure 1: Mechanism of action for pyrazole-based CDK2 inhibition blocking the G1/S cell cycle transition.

HTS Strategy and Workflow Design

Fragment screens are notoriously susceptible to false positives due to the high compound concentrations required (typically 100 µM to 1 mM). To mitigate this, our workflow employs a self-validating, orthogonal screening cascade.

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the primary biochemical screen. Causality: TR-FRET’s ratiometric emission inherently corrects for compound auto-fluorescence and inner-filter effects, which are the primary drivers of false positives in fragment libraries. Hits are subsequently triaged through Surface Plasmon Resonance (SPR) to confirm direct, reversible binding and to calculate precise kinetic parameters ( KD​ ).

HTS_Workflow Library Fragment Library (100 µM - 1 mM) TRFRET Primary Screen: TR-FRET (Biochemical Activity) Library->TRFRET SPR Orthogonal Validation: SPR (Binding Kinetics & Affinity) TRFRET->SPR Validation Hit Triage & QC (Ligand Efficiency > 0.3) SPR->Validation LeadGen Hit-to-Lead Chemistry (Amine Elaboration) Validation->LeadGen

Figure 2: Orthogonal HTS workflow prioritizing TR-FRET for throughput and SPR for kinetic validation.

Experimental Protocols

Protocol 1: Primary Biochemical Screen via TR-FRET

This protocol utilizes a LanthaScreen™ Eu Kinase Binding Assay format.

Step 1: Reagent Preparation

  • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Expert Insight: The inclusion of Brij-35 (a non-ionic detergent) is critical. Fragment libraries often contain "promiscuous aggregators" that form colloidal suspensions, non-specifically inhibiting the kinase. Brij-35 prevents this colloidal aggregation.

Step 2: Acoustic Compound Dispensing

  • Using an Echo® Acoustic Dispenser, transfer 50 nL of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine (from a 10 mM DMSO stock) into a low-volume 384-well pro-plate.

  • Expert Insight: Acoustic dispensing eliminates tip-based carryover and ensures the final DMSO concentration remains strictly at 1% (v/v), preventing solvent-induced kinase denaturation.

Step 3: Assay Assembly

  • Add 2.5 µL of 2X CDK2/Cyclin E enzyme solution (final concentration: 5 nM).

  • Incubate for 15 minutes at room temperature to allow fragment-enzyme pre-equilibration.

  • Add 2.5 µL of 2X Tracer/Eu-anti-GST Antibody mix.

  • Incubate for 60 minutes in the dark.

Step 4: Detection & Self-Validation System

  • Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using excitation at 340 nm and dual emission at 615 nm (Donor) and 665 nm (Acceptor).

  • Self-Validation Check: Calculate the Z'-factor for every plate using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ .

  • Rule: A plate is only validated if Z′≥0.65 . If Z′<0.65 , the data is discarded, and the liquid handler calibration must be verified.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

This protocol utilizes a Biacore™ 8K system to determine the dissociation constant ( KD​ ).

Step 1: Sensor Chip Functionalization

  • Dock a Series S Sensor Chip CM5.

  • Perform standard amine coupling to immobilize recombinant CDK2 onto Flow Cell 2 (FC2), targeting an immobilization level of 3000-4000 RU. Leave Flow Cell 1 (FC1) blank as a reference.

  • Expert Insight: High immobilization levels are required for fragment screening because the low molecular weight of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine (MW: 179.26 g/mol ) generates a very small theoretical maximum response ( Rmax​ ).

Step 2: Analyte Preparation & Solvent Correction

  • Dilute the fragment in running buffer (1X PBS, 0.05% Tween-20, 2% DMSO) to a top concentration of 500 µM, followed by a 2-fold dilution series.

  • Self-Validation Check: Bulk refractive index shifts caused by DMSO mismatches will completely mask fragment binding. A 6-point DMSO solvent correction curve (1.5% to 2.8% DMSO) must be run before and after the analyte cycles to mathematically subtract bulk solvent effects.

Step 3: Multi-Cycle Kinetics

  • Inject the fragment concentration series over FC1 and FC2 at a flow rate of 30 µL/min.

  • Contact time: 60 seconds; Dissociation time: 120 seconds.

  • Fit the double-referenced data (FC2 - FC1, minus blank injections) to a 1:1 Langmuir binding model or a Steady-State Affinity model.

  • Self-Validation Check: The experimental Rmax​ must not exceed 120% of the theoretical Rmax​ . A higher value indicates non-specific binding or compound aggregation on the chip matrix.

Quantitative Data Presentation

The following table summarizes the expected triage data for the target fragment compared against a known pan-kinase inhibitor (Staurosporine) and a negative control.

Compound / LigandTR-FRET IC₅₀ (µM)SPR KD​ (µM)Ligand Efficiency (LE)*Plate Z'-FactorConclusion
1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine 45.252.80.380.78Validated Hit. High LE justifies progression to hit-to-lead.
Staurosporine (Positive Control)0.0080.0120.210.81Assay Validated.
DMSO Vehicle (Negative Control)N/AN/AN/A0.79Baseline Established.

*Ligand Efficiency (LE) = (1.37×pIC50​)/Heavy Atoms . An LE > 0.3 kcal/mol/heavy atom is the gold standard for prioritizing fragments for chemical elaboration.

Conclusion

The fragment 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine represents a highly efficient, synthetically tractable starting point for kinase inhibitor discovery. By utilizing a self-validating HTS cascade—anchored by TR-FRET for throughput and SPR for kinetic rigor—researchers can confidently triage this fragment. The presence of the primary amine provides immediate access to structure-activity relationship (SAR) expansion via standard coupling chemistries, paving the way for the development of potent, selective CDK2 therapeutics.

References

  • WO2020157652A8 - 3-carbonylamino-5-cyclopentyl-1h-pyrazole compounds having inhibitory activity on cdk2. Google Patents.[2] URL:

  • US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof. Google Patents.[1] URL:

  • PDB 4KB8 - CK1d in complex with 1-{4-[3-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOL-4-YL]PYRIDIN-2-YL}-N-METHYLMETHANAMINE ligand. RCSB Protein Data Bank.[3] URL: [Link]

Sources

Application Notes and Protocols for 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons and debilitating cognitive and motor function decline.[1] A key pathological feature of these diseases is chronic neuroinflammation, which significantly contributes to neuronal damage and disease progression.[1][2] The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[2][3] Derivatives of this core structure have demonstrated potent anti-inflammatory, antioxidant, and enzyme-inhibiting properties, making them promising candidates for the development of novel therapeutics for neurodegenerative disorders.[2][4]

This guide provides detailed application notes and protocols for the use of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine, a specific pyrazole derivative, in neurodegenerative disease research. While public domain data on this exact molecule is limited, its structural features suggest it belongs to a class of compounds with the potential to modulate key pathological pathways in neurodegeneration. The protocols outlined below are based on established methodologies for characterizing similar pyrazole derivatives and provide a framework for investigating the therapeutic potential of this compound.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a research compound is crucial for experimental design and ensuring safe handling.

PropertyValue (Predicted/Typical for similar compounds)Source
IUPAC Name1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamineN/A
Molecular FormulaC₁₀H₁₇N₃Inferred
Molecular Weight179.26 g/mol Inferred
AppearanceColorless to pale yellow liquid or solid[5]
SolubilitySoluble in water and many organic solvents[5]
pKa (Predicted)10.5 - 11.5[5]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[6][7][8]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6][7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light and air.[6] For long-term storage, refrigeration is recommended.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[6]

Proposed Mechanism of Action in Neurodegeneration

Based on the known activities of similar pyrazole derivatives, 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine is hypothesized to exert its neuroprotective effects through multiple mechanisms:

  • Anti-Inflammatory Activity: By inhibiting pro-inflammatory signaling pathways, such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[2] This can lead to a reduction in the production of inflammatory cytokines like TNF-α and IL-6, which are implicated in neuronal damage.[2][4]

  • Enzyme Inhibition: Potential inhibition of enzymes involved in neurodegeneration, such as:

    • Monoamine Oxidase (MAO): Inhibition of MAO-A and MAO-B can increase the levels of neurotransmitters and reduce oxidative stress.[2]

    • Acetylcholinesterase (AChE): Inhibition of AChE can increase acetylcholine levels, which is beneficial in conditions like Alzheimer's disease.[9]

The following diagram illustrates the potential signaling pathway modulated by this class of compounds.

G cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB_IkB NF-kB/IkB Complex NF-kB NF-kB NF-kB_IkB->NF-kB Releases DNA DNA NF-kB->DNA Translocates to Nucleus and binds to Pyrazole_Compound 1-(5-cyclopentyl-1H-pyrazol-4-yl) -N-methylmethanamine Pyrazole_Compound->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocols

The following protocols provide a starting point for evaluating the biological activities of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine.

Protocol 1: In Vitro Anti-Inflammatory Activity in Microglial Cells

This protocol assesses the ability of the compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 cell line).[2][4]

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine (test compound)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • ELISA kits for TNF-α and IL-6

Workflow Diagram:

G A 1. Culture BV-2 cells B 2. Seed cells in plates A->B C 3. Pre-treat with test compound B->C D 4. Stimulate with LPS C->D E 5. Incubate for 24 hours D->E F 6. Collect supernatant and cells E->F G 7. Analyze cytokine levels (ELISA) F->G H 8. Analyze gene expression (qRT-PCR) F->H

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed BV-2 cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Sample Collection: After incubation, collect the cell culture supernatant for ELISA and lyse the cells for RNA extraction.

  • ELISA: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression levels of TNF-α and IL-6. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production and gene expression relative to the LPS-stimulated control. Determine the IC₅₀ value for the compound.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibitory effect of the compound on MAO-A and MAO-B enzymes.[2]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Horseradish peroxidase

  • Amplex Red reagent

  • Phosphate buffer

  • Test compound

  • Fluorometric plate reader

Procedure:

  • Assay Preparation: In a 96-well black plate, add phosphate buffer, the respective MAO enzyme (A or B), and various concentrations of the test compound. Include a no-inhibitor control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the corresponding substrate (Kynuramine for MAO-A or Benzylamine for MAO-B) and the Amplex Red/HRP mixture to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for 30 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.[2]

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer

  • Test compound

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of the test compound.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate at room temperature for 10 minutes.

  • Substrate Addition: Start the reaction by adding the substrate ATCI.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine represents a promising scaffold for the development of novel therapeutics for neurodegenerative diseases. Its potential to modulate neuroinflammation and key enzymatic pathways warrants further investigation. The protocols provided in this guide offer a robust framework for characterizing its biological activities and elucidating its mechanism of action. As with any research compound, it is imperative to perform thorough dose-response studies and cytotoxicity assessments to establish a therapeutic window. The insights gained from these studies will be crucial in advancing this and similar pyrazole derivatives towards preclinical and clinical development.

References

  • BenchChem. (2025). Application Notes and Protocols for Methyl Pyrazole Derivatives in Neurological Disorder Research.
  • Fisher Scientific. (2011, June 27). SAFETY DATA SHEET.
  • Angene Chemical. (2025, March 22). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, December 10). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Protocol for the synthesis 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues (4a–c).
  • PMC - NIH. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • PMC. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.
  • PMC. (n.d.). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders.
  • Semantic Scholar. (2019, June 29). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity.
  • Google Books. (n.d.). IUPAC-NIST Solubility Data Series. 80. Amines in Organic Solvents.
  • BenchChem. (2025). Physicochemical Characteristics of 1-Cyclopentyl-N-methyl-methanamine: A Technical Guide.
  • Neuroscience Research Notes. (2021, August 28). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management.

Sources

Application Note: Profiling the Kinase Hinge-Binding Fragment 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine in Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD).

Introduction & Structural Rationale

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight compounds ( <300 Da) that bind with high ligand efficiency (LE) is critical for successful hit-to-lead optimization [1]. The compound 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine represents a highly privileged, sp3-enriched scaffold specifically designed to probe the ATP-binding sites of protein kinases (such as CDK2, Aurora kinases, and Protein Kinase B/Akt) [2].

Rather than relying on large, complex molecules that may suffer from steric clashes or suboptimal physicochemical properties, this fragment achieves high-quality binding through three distinct pharmacophoric interactions:

  • 1H-Pyrazole Core: Acts as a canonical bidentate hydrogen bond donor and acceptor. In kinases like CDK2, the pyrazole nitrogen atoms form critical hydrogen bonds with the backbone amide and carbonyl of the hinge region (e.g., Leu83) [3].

  • 5-Cyclopentyl Group: Provides a three-dimensional, lipophilic moiety that accesses the hydrophobic pocket adjacent to the gatekeeper residue, contributing favorable desolvation entropy without the planar liability of aromatic rings[4].

  • N-methylmethanamine Group: A basic, solubilizing amine that extends toward the solvent channel or forms salt bridges with conserved acidic residues (such as the DFG motif aspartate), anchoring the fragment's trajectory for future synthetic "growing" [1].

Pharmacophore Pyrazole 1H-Pyrazole Core (H-Bond Donor/Acceptor) Hinge Kinase Hinge Region (Backbone NH/CO) Pyrazole->Hinge Bidentate H-Bonds Cyclopentyl 5-Cyclopentyl Group (Hydrophobic) Gatekeeper Hydrophobic Pocket I (Gatekeeper Residue) Cyclopentyl->Gatekeeper van der Waals Amine N-methylmethanamine (Basic Amine) Solvent Solvent Channel / DFG Aspartate Amine->Solvent Salt Bridge / H-Bond

Pharmacophore mapping of the fragment within a canonical kinase ATP-binding site.

Integrated Biophysical Screening Protocols

To confidently advance 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine into a structural biology pipeline, its binding must be validated orthogonally. Fragments typically exhibit low affinity ( KD​ in the high μM to mM range) and fast dissociation kinetics ( koff​ ), requiring specialized biophysical adaptations [5].

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Design: Because fragments require high screening concentrations (up to 1-2 mM), the bulk refractive index of the solvent (DMSO) can easily mask the true binding signal. A rigorous DMSO calibration curve is mandatory to create a self-validating system that subtracts bulk effects.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., CDK2) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight ligand. Leave one flow cell unmodified as a reference channel.

  • Buffer Preparation: Prepare running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20) supplemented with exactly 5% (v/v) DMSO.

  • DMSO Calibration: Inject a series of 8 buffer solutions containing DMSO ranging from 4.5% to 5.8% to construct a solvent correction curve. This corrects for slight mismatches between the running buffer and sample plates.

  • Analyte Injection: Prepare a 2-fold dilution series of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine from 1 mM down to 15.6 μM .

  • Kinetics: Inject compounds at a high flow rate (50 μL/min ) to minimize mass transport limitations. Use a contact time of 30 seconds and a dissociation time of 60 seconds (fragments dissociate rapidly).

  • Validation Control: Inject a known high-affinity reference inhibitor (e.g., AT7519) at the beginning and end of the run to verify protein viability [3].

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality & Design: FBDD relies heavily on enthalpy-driven optimization. A high-quality fragment should derive its binding energy primarily from specific hydrogen bonds ( ΔH<0 ) rather than non-specific hydrophobic collapse. Because the KD​ is weak, the protein concentration must be artificially high to achieve a measurable Wiseman c-value ( c=n[M]/KD​ ).

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target kinase extensively against the ITC buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Ligand Preparation: Dissolve the fragment in the exact final dialysate to prevent heat-of-dilution artifacts. Add DMSO to both the protein and ligand solutions to a matched final concentration (e.g., 2%).

  • Concentration Parameters: Load the sample cell with kinase at 50–100 μM . Load the syringe with the fragment at 1–2 mM.

  • Titration: Perform 19 injections of 2 μL each at 25°C, with a reference power of 5 μcal/s and a stirring speed of 750 rpm. Wait 120 seconds between injections to allow the baseline to equilibrate.

  • Self-Validation: Perform a "ligand-into-buffer" blank titration. Subtract these heats of dilution from the main experiment prior to fitting the data to a one-set-of-sites model.

Structural Elucidation via X-ray Crystallography

Once thermodynamic and kinetic parameters are established, X-ray crystallography is used to determine the exact binding pose, enabling structure-guided fragment growing [5].

Soaking Protocol:

  • Crystallization: Grow apo-crystals of the target kinase using hanging-drop vapor diffusion.

  • Soaking Solution: Prepare a soaking solution containing the mother liquor supplemented with 10-20 mM of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine and 5-10% DMSO.

  • Incubation: Transfer the apo-crystals into the soaking drop. Incubate for 2 to 24 hours. Expert Insight: Because the fragment has a basic amine, monitor the drop for localized pH shifts that could crack the crystal.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 10 mM fragment) before flash-freezing in liquid nitrogen.

Workflow Step1 1. Fragment Library Screening (Thermal Shift / SPR) Step2 2. Hit Validation (1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine) Step1->Step2 Step3 3. Orthogonal Thermodynamic Profiling (Isothermal Titration Calorimetry) Step2->Step3 Step4 4. Structural Elucidation (X-ray Crystallography Soaking) Step3->Step4 Step5 5. Hit-to-Lead Optimization (Structure-Guided Fragment Growing) Step4->Step5

Integrated biophysical and structural workflow for fragment-based lead optimization.

Representative Data & FBDD Metrics

When profiling a high-quality pyrazole-based fragment like 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine against a canonical kinase, researchers should expect metrics aligning with the "Rule of Three" and high Ligand Efficiency (LE >0.3 kcal/mol/heavy atom) [1].

ParameterMetric / Expected ValueInterpretation
Molecular Weight (MW) 179.26 g/mol Ideal for fragment growing ( <300 Da).
Heavy Atom Count (HAC) 13Allows for significant synthetic elaboration.
Binding Affinity ( KD​ ) 50 μM – 250 μM Typical range for unoptimized kinase hinge fragments.
Ligand Efficiency (LE) ≈0.35−0.45 Highly efficient; indicates optimal use of heavy atoms.
Thermodynamic Signature ΔH<0 (Enthalpy driven)Binding is driven by specific pyrazole-hinge H-bonds.
Kinetics ( koff​ ) >0.1 s−1 Fast dissociation; requires high data capture rates in SPR.

References

  • What makes a good fragment in fragment-based drug discovery? Taylor & Francis: Expert Opinion on Drug Discovery. URL:[Link]

  • Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Natural Product-like Fragments Unlock Novel Chemotypes for a Kinase Target Exploring Options beyond the Flatland PubMed Central (PMC) - NIH. URL:[Link]

  • FragmentGPT: A Unified GPT Model for Fragment Growing, Linking, and Merging in Molecular Design arXiv. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers regarding the erratic assay performance of bifunctional building blocks. 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS: 1525603-13-7) features a lipophilic cyclopentyl-substituted pyrazole and a highly reactive secondary amine.

This dual reactivity dictates its stability profile. The secondary amine (pKa ~9.5) is a strong nucleophile, while the pyrazole ring is amphoteric. Understanding the causality behind its degradation pathways—specifically N-alkylation and oxidation—is critical for maintaining compound integrity during drug development workflows.

Troubleshooting FAQs: Solvents & pH

Q: Can I use Dichloromethane (DCM) or Chloroform for stock preparation or extraction? A: No. Secondary amines are highly nucleophilic. Prolonged exposure to halogenated solvents like DCM leads to spontaneous N-alkylation. This "runaway train" effect causes the amine to react with the solvent, forming quaternary ammonium salts or chloromethyl adducts[1].

  • Causality: The lone pair on the secondary amine attacks the electrophilic carbon of DCM, displacing a chloride ion.

  • Solution: Always use non-halogenated solvents like Ethyl Acetate (EtOAc) for extraction, or Acetonitrile (MeCN) for short-term liquid handling.

Q: Why did my 10 mM DMSO stock lose potency after 3 months at 4°C? A: DMSO is highly hygroscopic. When stored at 4°C, DMSO (freezing point 18.5°C) solidifies. Frequent access causes repeated freeze-thaw cycles, introducing atmospheric moisture and oxygen. In wet DMSO, the secondary amine is highly susceptible to oxidation, leading to the formation of N-oxides or imines[2].

  • Causality: DMSO can act as an oxygen transfer agent or facilitate auto-oxidation of the free base when water is present. Furthermore, repeated phase changes exclude the solute from the solvent lattice, causing localized concentration spikes and irreversible precipitation.

  • Solution: Use strictly anhydrous DMSO and store long-term aliquots at -20°C[3].

Q: How does pH affect the stability of this compound in aqueous assays? A: At acidic to neutral pH (pH 2.0 – 7.0), the secondary amine is fully protonated. This protonated salt form is highly soluble in water and electronically protected from oxidation. However, at alkaline pH (> 8.5), a significant fraction exists as the free base. The free base is significantly less soluble, highly lipophilic, and prone to auto-oxidation in aerated buffers.

Chemical Degradation Pathways

Degradation A 1-(5-cyclopentyl-1H-pyrazol-4-yl) -N-methylmethanamine B N-Alkylated Adduct (+14 to +48 Da) A->B Halogenated Solvents (e.g., DCM) C N-Oxide / Imine (+16 Da / -2 Da) A->C Wet DMSO + O2 (Freeze-Thaw) D Stable Protonated Salt (High Solubility) A->D Aqueous Buffer (pH < 7)

Fig 1. Primary degradation pathways of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine.

Quantitative Stability Matrix

The following table summarizes the quantitative stability of the compound across various common laboratory conditions.

Solvent / ConditionpHTemp (°C)Estimated Half-Life (t½)Primary Degradation Mechanism
Aqueous Buffer 2.0 - 6.025°C> 6 monthsNone (Stable protonated salt)
Aqueous Buffer 8.0 - 10.025°C2 - 4 weeksAuto-oxidation (Free base form)
Anhydrous DMSO N/A-20°C> 12 monthsNone (If protected from light/air)
Wet DMSO (Air) N/A25°C< 2 weeksN-Oxidation / Imine formation
Dichloromethane N/A25°C< 5 daysN-Alkylation (Chloromethylation)
Validated Experimental Protocols

To ensure reproducibility, all stock preparations must follow a self-validating workflow. The protocol below prevents moisture ingress and validates compound integrity before long-term storage.

Protocol: Preparation of 10 mM Anhydrous Master Stocks

Materials Required: Anhydrous DMSO (sealed under Argon)[3], Amber glass vials, Argon/N2 gas line, LC-MS system.

  • Equilibration (Critical Step): Remove the lyophilized powder from -20°C storage and let it equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the powder, which will ruin the anhydrous environment once DMSO is added.

  • Dissolution: In a fume hood, inject the calculated volume of Anhydrous DMSO directly into the vial to achieve a 10 mM concentration. Vortex gently until visually clear.

  • Aliquot Generation: Divide the master stock into single-use 50 µL aliquots in amber glass vials.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles, which are the primary driver of DMSO-mediated amine oxidation.

  • Headspace Purge: Gently blow a stream of Argon or N2 gas over the open vials for 3 seconds to displace ambient oxygen. Cap immediately.

  • Self-Validation (LC-MS Check): Before freezing the batch, take one aliquot, dilute it 1:1000 in MeCN/H2O (0.1% Formic Acid), and run a standard LC-MS gradient.

    • Validation Criteria: You must observe a single dominant peak at[M+H]+ = 180.1 Da. If peaks at 194.1 Da (+14 Da) or 196.1 Da (+16 Da) are present, the batch has been compromised by alkylation or oxidation, respectively.

  • Storage: Store the validated aliquots at -20°C in a secondary container with desiccant.

Protocol step1 1. Equilibrate Dry Powder to RT step2 2. Dissolve in Anhydrous DMSO step1->step2 step3 3. Aliquot into Amber Vials step2->step3 step4 4. Purge Headspace with Argon/N2 step3->step4 step5 5. Store at -20°C (Desiccated) step4->step5

Fig 2. Self-validating workflow for preparing and storing anhydrous master stocks.

References
  • Title : Oxygen Atom Transfer in the Oxidation of Dimethyl Sulfoxide by Oxoammonium Cations Source : The Journal of Organic Chemistry (ACS Publications) URL : [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Pyrazole Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Biology Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting spurious phenotypes caused by pyrazole-based inhibitors.

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, heavily utilized in FDA-approved kinase inhibitors (e.g., ruxolitinib, crizotinib) and COX-2 inhibitors (e.g., celecoxib) [[1.1]]. Its vicinal nitrogen atoms act as excellent hydrogen bond donors and acceptors, perfectly mimicking the adenine ring of ATP to bind the kinase hinge region [[1.1]]. However, because the ATP-binding pocket is highly conserved across the ~500 human kinases, pyrazole compounds inherently risk polypharmacology and off-target effects [[1.11]].

This guide provides field-proven, self-validating protocols to ensure your observed cellular phenotypes are strictly driven by on-target engagement.

Section 1: Quantitative Guidelines for Pyrazole Probes

Before troubleshooting an experiment, you must ensure your pyrazole compound meets the rigorous criteria of a high-quality chemical probe. A clinical drug is not necessarily a good laboratory probe; drugs can rely on polypharmacology for clinical efficacy, whereas probes must be exquisitely selective to link a cellular phenotype to a specific gene [[1.8]].

Table 1: Consensus Criteria for High-Quality Chemical Probes

ParameterAcceptable ThresholdScientific Rationale
Biochemical Potency (IC50/Kd) < 100 nMEnsures high affinity for the primary target in cell-free biochemical assays.
Cellular Potency (IC50) < 1 µMConfirms membrane permeability and target engagement in a physiological environment.
Kinome Selectivity > 30-foldMust be at least 30x more potent against the primary target than the nearest off-target kinase.
Negative Control Activity > 100-fold weakerA structurally matched inactive analog must show minimal activity against the primary target.
Section 2: Step-by-Step Methodology for Self-Validating Workflows

To build a self-validating experimental system, you must prove that the pyrazole enters the cell, engages the target, and produces a phenotype only through that specific engagement [[1.7]].

G A 1. In Vitro Profiling Confirm IC50 < 100 nM Kinome Selectivity > 30-fold B 2. Cellular Target Engagement Verify binding via CETSA/NanoBRET A->B C 3. Concentration Optimization Establish cellular IC50 (< 1 µM) B->C D 4. Orthogonal Probe Testing Use structurally distinct inhibitor C->D E 5. Negative Control Testing Use inactive pyrazole analog C->E F Validated On-Target Cellular Phenotype D->F E->F

Workflow for validating pyrazole-based chemical probes in cell culture.

Protocol: Cellular Target Engagement and Validation
  • Establish Target Engagement (TE): Do not assume your pyrazole hits the target just because you observe a phenotype. Use Cellular Thermal Shift Assay (CETSA) or NanoBRET to directly measure the physical binding of the probe to the target protein in live cells [[1.7]].

  • Determine the Cellular IC50: Perform a 10-point dose-response titration. Identify the lowest concentration that achieves >80% target modulation (e.g., inhibition of downstream phosphorylation).

  • Cap the Maximum Concentration: Never exceed 10x the cellular IC50. For most high-quality pyrazole probes, the maximum working concentration should be capped between 1 µM and 5 µM [[1.5]].

  • Deploy an Orthogonal Probe: Replicate the experiment using a chemically distinct inhibitor (e.g., a pyrimidine or quinoline-based scaffold) targeting the same protein. If the phenotype diverges between the two scaffolds, your pyrazole is likely driving an off-target effect [[1.5]].

  • Deploy a Negative Control: Treat cells with a structurally matched inactive pyrazole analog. If the negative control replicates the phenotype, the effect is off-target [[1.10]].

Section 3: Troubleshooting FAQs

Q1: My pyrazole inhibitor shows a robust apoptotic phenotype at 10 µM, but its biochemical IC50 is 5 nM. Is this an on-target effect?

Scientist's Answer: Highly unlikely. The causality here points directly to off-target toxicity. If the biochemical IC50 is 5 nM, you should observe cellular target engagement in the low nanomolar range (typically 20-100 nM, accounting for membrane permeability and intracellular ATP competition). At 10 µM, you are operating at 2,000x the biochemical IC50. At this massive concentration, the pyrazole scaffold will saturate the ATP-binding pockets of dozens of off-target kinases (e.g., Aurora kinases, GSK3, or CDKs), driving non-specific cell cycle arrest or apoptosis [[1.11]].

Solution: Titrate the compound down to <1 µM. If the apoptotic phenotype disappears but target engagement (e.g., biomarker suppression) is maintained, the apoptosis was an off-target artifact.

Pathway P Pyrazole Probe (e.g., Ruxolitinib analog) T Primary Target (e.g., JAK1/2) P->T Low Dose (< 1 µM) O Off-Target Kinase (e.g., GSK3B / Aurora) P->O High Dose (> 5 µM) T_Eff Desired Phenotype (STAT inhibition) T->T_Eff O_Eff Confounding Phenotype (Cell cycle arrest) O->O_Eff

Concentration-dependent divergence of pyrazole on-target vs. off-target signaling.

Q2: How do I design a reliable negative control for my custom pyrazole compound?

Scientist's Answer: A negative control must be as structurally similar to the active probe as possible while lacking affinity for the primary target [[1.10]]. For pyrazoles, the N-unsubstituted ring acts as a critical hydrogen bond donor to the kinase hinge region (e.g., interacting with Glutamate or Leucine residues) [[1]].

Design Strategy: Synthesize an analog where the critical pyrrole-like nitrogen of the pyrazole ring is methylated (N-methylation). This simple, single heavy-atom modification abolishes the hydrogen bond donor capacity, drastically reducing affinity for the primary target. However, be cautious: while N-methylation kills on-target activity, it may also alter the off-target profile due to charge neutralization [[1.10]]. Always profile your negative control against a broad kinome panel to ensure it retains a similar off-target landscape to the active probe.

Q3: I am moving my pyrazole probe from a biochemical assay to a cell culture model. Why is the compound suddenly inactive at expected concentrations?

Scientist's Answer: This is a classic issue of compound partitioning and protein binding. In cell culture, media is typically supplemented with 10% Fetal Bovine Serum (FBS). Pyrazole derivatives, especially those with bulky hydrophobic substituents (like halogens or trifluoromethyl groups added for membrane permeability), often exhibit high plasma protein binding (binding to albumin in the FBS).

Causality: The highly lipophilic pyrazole binds to serum proteins, drastically reducing the "free fraction" of the drug available to cross the cell membrane and engage the intracellular target.

Solution: Do not simply increase the dose to 20 µM, as this will trigger off-target effects once the serum proteins are saturated. Instead, perform a "serum shift assay." Run your dose-response curve in 0%, 1%, and 10% FBS to calculate the shift in cellular IC50. If the shift is >10-fold, you may need to chemically optimize the compound's lipophilicity or use low-serum media for short-term mechanistic assays.

References
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI | 1

  • FAQ | Chemical Probes Portal | Chemical Probes Portal |2

  • Advancing Biomedical Research with Quality Chemical Probes | Promega Corporation | 3

  • The promise and peril of chemical probes | NIH PMC | 4

  • The Promise and Peril of Chemical Probe Negative Controls | ACS Publications | 5

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors | ACS Publications | 6

Sources

How to purify 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine after synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine Document ID: PUR-8834-B Prepared by: Senior Application Scientist, Purification Core

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the post-synthetic purification of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine . This molecule presents unique purification challenges due to its amphoteric nature, high polarity, and the presence of both a basic secondary amine and a pyrazole ring. Standard purification protocols often fail, resulting in poor yields, severe chromatographic tailing, or "oiling out" during crystallization. This guide provides field-proven, causality-driven solutions to isolate your target compound with >98% purity.

Section 1: Physicochemical Profiling & Causality

To successfully purify a molecule, we must first understand its behavior in solution. The table below outlines the critical quantitative physicochemical properties that dictate our purification strategy.

Table 1: Quantitative Physicochemical Profile & Purification Implications

PropertyEstimated ValuePurification Implication
pKa (Secondary Amine) ~9.8Requires adjusting the aqueous phase to pH > 11.5 for complete deprotonation during organic extraction.
pKa (Pyrazole N) ~2.5 (conjugate acid)Protonates at very low pH; contributes to high water solubility in acidic media.
LogP (Neutral Free Base) ~1.8Moderate lipophilicity; requires polar organic solvents (e.g., 2-MeTHF, DCM) for efficient extraction.
Topological Polar Surface Area ~40.5 ŲHigh polarity leads to strong hydrogen bonding and chemisorption on normal-phase silica gel.

Section 2: Troubleshooting FAQs

Q1: My compound is tailing severely on silica gel, and my recovery is unacceptably low. How do I fix this? A: The secondary amine and pyrazole nitrogens strongly interact with the acidic silanol groups on standard bare silica gel. To prevent this chemisorption, you must deactivate the silica. We strongly recommend using a basic modifier in your mobile phase, such as 1-5% aqueous Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) in a Dichloromethane (DCM) / Methanol (MeOH) gradient[1]. The basic modifier outcompetes the target molecule for silanol binding sites, resulting in sharp, symmetrical peaks.

Q2: I am losing my product during the aqueous workup. The organic yield is very low. Why? A: 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine has significant water solubility, especially if the pH of the aqueous layer is below 10. Because the secondary amine has a pKa of ~9.8, it remains partially protonated (and thus water-soluble) at neutral pH. Solution: Adjust the aqueous phase to pH 11.5–12.0 using 1M NaOH or saturated Na₂CO₃ before extraction[1]. If the compound still remains in the aqueous layer, saturate the aqueous phase with NaCl (salting out) and extract with a more polar organic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or a Chloroform/Isopropanol (3:1) mixture.

Q3: I have over-alkylated (tertiary amine) impurities from the reductive amination step. How can I separate them? A: Tertiary amine impurities often co-elute with secondary amines on normal-phase silica. The most effective method for separation is Acid Addition Salt Crystallization . By dissolving the crude mixture in an organic solvent (e.g., ethanol or acetone) and adding an anhydrous acid (like HCl in dioxane), you can selectively precipitate the secondary amine salt, leaving the more sterically hindered tertiary amine in the mother liquor[1][2].

Q4: Can I use Reverse-Phase HPLC for preparative purification? A: Yes. For LC-MS or preparative HPLC, use a reverse-phase column specifically designed with low silanol activity to prevent peak broadening[3]. Ensure your mobile phase contains a suitable modifier (e.g., 0.1% Formic Acid for MS compatibility or 0.1% TFA) to keep the amine fully protonated and ensure sharp peak shapes[3].

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Optimized Acid-Base Extraction

Self-Validating System: Always spot both the organic and aqueous layers on a TLC plate (elute with DCM/MeOH/NH₄OH 90:9:1) and stain with Ninhydrin to confirm the secondary amine has fully partitioned into the desired phase before discarding any layers.

  • Acidification: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Extract with 1M HCl (3 x 20 mL). The target compound moves to the aqueous layer as a water-soluble hydrochloride salt, leaving neutral organic impurities in the EtOAc.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 11.5 - 12.0 (verify with pH paper). The solution may become cloudy as the free base precipitates or oils out.

  • Extraction: Extract the highly basic aqueous layer with 2-MeTHF or DCM (3 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

SOP 2: Normal-Phase Flash Chromatography
  • Solvent System: Prepare a mobile phase of DCM / MeOH / 28% aq. NH₄OH (Ratio: 90:9:1).

  • Column Preparation: Slurry pack the silica gel using the mobile phase to ensure the silica is pre-equilibrated and deactivated by the basic modifier[1].

  • Loading: Dissolve the crude free base in a minimum amount of DCM and load it onto the column.

  • Elution: Run the column. The basic modifier will suppress silanol interactions, allowing the secondary amine to elute as a sharp band.

SOP 3: Acid Addition Salt Crystallization (HCl Salt)
  • Dissolution: Dissolve the purified free base from SOP 2 in a minimum volume of dry Ethanol or Acetone[2].

  • Salt Formation: While stirring at 0°C, add 1.1 equivalents of a standardized solution of HCl in Diethyl Ether or Dioxane dropwise.

  • Crystallization: Allow the solution to stir for 30 minutes at 0°C. If crystals do not form, scratch the inner surface of the flask with a glass rod to induce microscopic nucleation sites, or slowly add cold Diethyl Ether (anti-solvent) until slight turbidity is observed[1].

  • Isolation: Filter the resulting crystals via a Büchner funnel, wash with cold Diethyl Ether, and dry under high vacuum.

Section 4: Workflows and Logical Relationships

Understanding the protonation states of the molecule is critical for manipulating its solubility during extraction and chromatography.

ProtonationStates LowPH pH < 4 Dicationic Form (Protonated Pyrazole & Amine) MidPH pH 7-9 Monocationic Form (Protonated Amine) LowPH->MidPH Add Base MidPH->LowPH Add Acid HighPH pH > 11 Neutral Free Base (Organic Extractable) MidPH->HighPH Add Base HighPH->MidPH Add Acid

pH-dependent protonation states of the target pyrazole-methanamine.

Below is the decision matrix for selecting the appropriate purification route based on the crude mixture's state.

PurificationMatrix Crude Crude Reaction Mixture Aqueous Acid-Base Extraction (pH Adjustment) Crude->Aqueous Add 1M HCl, wash organics, then basify to pH 12 Extract Organic Extraction (DCM or 2-MeTHF) Aqueous->Extract Extract free base PurityCheck Purity > 90%? Extract->PurityCheck LC-MS / NMR Chromatography Silica Gel Chromatography (DCM/MeOH/NH4OH) PurityCheck->Chromatography No (Complex Mixture) SaltFormation Salt Crystallization (HCl in EtOH/Et2O) PurityCheck->SaltFormation Yes (Minor Impurities) Chromatography->SaltFormation Polish & Stabilize Pure Pure Compound (> 98% Purity) SaltFormation->Pure Filter & Dry

Decision matrix for the purification of pyrazole-methanamine derivatives.

Sources

Addressing batch-to-batch variability of synthesized 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and mitigate batch-to-batch variability in the synthesis of this key pyrazole intermediate. Achieving high fidelity and consistency in chemical synthesis is paramount for reproducible downstream results and adherence to regulatory standards.[1][2] This guide provides in-depth, cause-and-effect analyses for common challenges, backed by actionable protocols and authoritative references.

Synthetic Pathway Overview & Critical Control Points

The synthesis of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine is typically achieved through a multi-step process. Understanding this pathway is the first step in diagnosing variability. The most common route involves the formation of the pyrazole core, followed by functionalization to introduce the N-methylmethanamine side chain.

A representative synthetic scheme is outlined below:

  • Knorr Pyrazole Synthesis: Condensation of a 1,3-dicarbonyl precursor (e.g., 1-cyclopentyl-1,3-butanedione) with hydrazine to form the 5-cyclopentyl-pyrazole ring.[3][4]

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring using a formylating agent like phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[5]

  • Reductive Amination: Reaction of the pyrazole-4-carbaldehyde with methylamine to form an intermediate imine, which is subsequently reduced to the final secondary amine product.[6][7]

// Critical Control Points CCP1 [label="CCP1:\nRegioisomer Control", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CCP2 [label="CCP2:\nReaction Completeness", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CCP3 [label="CCP3:\nImpurity Profile", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

B -> CCP1 [style=dashed, arrowhead=none, color="#EA4335"]; C -> CCP2 [style=dashed, arrowhead=none, color="#EA4335"]; D -> CCP3 [style=dashed, arrowhead=none, color="#EA4335"]; } केंदot Caption: Synthetic workflow with Critical Control Points (CCPs).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during synthesis that contribute to batch-to-batch variability.

Question 1: My final product yield is inconsistent, and NMR analysis of the crude material from Step 1 shows two distinct pyrazole products. What's happening?

Answer: This issue most likely stems from the formation of regioisomers during the Knorr pyrazole synthesis.[3]

  • Causality: If the 1,3-dicarbonyl starting material is unsymmetrical (e.g., 1-cyclopentyl-1,3-butanedione), the two carbonyl groups have different reactivities. Hydrazine can attack either carbonyl group first, leading to two possible pyrazole isomers: the desired 5-cyclopentyl-3-methyl-1H-pyrazole and the undesired 3-cyclopentyl-5-methyl-1H-pyrazole. This isomeric mixture can be difficult to separate and will lead to complications and yield loss in subsequent steps.[3]

  • Solutions & Preventative Measures:

    • Control Reaction Conditions: Carefully control the reaction temperature and pH. Running the reaction at a lower temperature may favor the formation of one isomer over the other.

    • Choice of Precursors: If possible, select a symmetrical 1,3-dicarbonyl precursor to eliminate the possibility of regioisomerism.

    • Chromatographic Separation: If isomer formation is unavoidable, meticulous column chromatography is required after Step 1. Use a high-resolution silica gel and an optimized solvent system (e.g., hexanes/ethyl acetate gradient) to separate the isomers before proceeding.

    • Analytical Verification: Use ¹H NMR to confirm the structure. The chemical shifts of the pyrazole ring proton and the methyl group will be distinct for each isomer.

G cluster_0 Reaction Pathways Start Unsymmetrical 1,3-Dicarbonyl + Hydrazine P1 Attack at Carbonyl 1 Start->P1 P2 Attack at Carbonyl 2 Start->P2 Product1 Desired Regioisomer (5-Cyclopentyl) P1->Product1 Product2 Undesired Regioisomer (3-Cyclopentyl) P2->Product2

Question 2: The reaction mixture or isolated product has a persistent yellow or reddish-brown color. What is the source and how can it be removed?

Answer: Color variation is a common indicator of impurity formation, often arising from side reactions involving the hydrazine starting material or oxidation of intermediates.[3]

  • Causality:

    • Hydrazine Side Reactions: Hydrazine can undergo self-condensation or react with trace impurities to form highly colored azo compounds.

    • Oxidation: Pyrazole intermediates or the final amine product can be susceptible to air oxidation, leading to colored degradation products. This is especially true if reaction workups are prolonged or performed at elevated temperatures without an inert atmosphere.

  • Solutions & Preventative Measures:

    • High-Purity Reagents: Use high-purity, freshly opened hydrazine hydrate.

    • Inert Atmosphere: Conduct reactions, particularly those involving hydrazine and the final amine product, under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

    • Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes and then filter through a pad of Celite®. This is highly effective at adsorbing many colored impurities.[3]

    • Acidic Wash: During workup, washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can help remove basic, colored impurities.[3]

Question 3: HPLC analysis of the final product shows a significant peak corresponding to the pyrazole-4-carbaldehyde intermediate. How can I improve the conversion in the final step?

Answer: The presence of unreacted aldehyde indicates an incomplete or inefficient reductive amination step.

  • Causality:

    • Inefficient Imine Formation: The equilibrium between the aldehyde/methylamine and the imine may not favor the imine, especially if water is not effectively removed.

    • Deactivated Reducing Agent: The reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) may have degraded due to moisture.

    • Insufficient Stoichiometry or Time: Using too little of the amine or reducing agent, or not allowing the reaction to run to completion, are common causes.

  • Solutions & Preventative Measures:

    • Optimize Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and tolerant of slightly acidic conditions which favor imine formation.[6] Ensure it is handled in a dry environment.

    • Use a Drying Agent: Adding a drying agent like magnesium sulfate (MgSO₄) or molecular sieves to the reaction can help drive the equilibrium towards imine formation.

    • Adjust Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of methylamine to push the reaction forward.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a quick HPLC run to monitor the disappearance of the starting aldehyde before quenching the reaction.

Analytical Protocols for Quality Control

Consistent application of analytical methods is key to managing batch-to-batch variability.[8]

Protocol 1: HPLC Purity Assessment

This protocol provides a general method for assessing the purity of the final product and detecting key impurities.

ParameterSpecificationRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separating small organic molecules of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of the basic amine product.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 95% B over 15 minutes, hold for 2 minA broad gradient ensures elution of both polar starting materials and less polar products/impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 220 nm and 254 nmPyrazole rings typically have UV absorbance in this range.
Injection Volume 5 µL
Sample Prep 1 mg/mL in 50:50 Acetonitrile/WaterEnsures complete dissolution.
Protocol 2: Identification of Unknowns by LC-MS

If HPLC reveals a persistent unknown impurity, use LC-MS to determine its molecular weight.

  • Run LC-MS: Use the same HPLC method as above, but with an in-line mass spectrometer detector.

  • Acquire Mass Spectrum: Obtain the mass spectrum for the impurity peak.

  • Analyze Mass: Compare the molecular weight of the impurity to the molecular weights of potential starting materials, intermediates, and likely byproducts (see table below). This provides strong evidence for its identity.

Table of Potential Impurities
Compound NamePotential OriginExpected MW ( g/mol )Analytical Signature
5-Cyclopentyl-1H-pyrazole-4-carbaldehydeUnreacted Intermediate (Step 2)164.21Will appear in LC-MS at m/z = 165.1 [M+H]⁺.
3-Cyclopentyl-5-methyl-1H-pyrazoleRegioisomer (Step 1)150.23Different retention time from desired pyrazole intermediate; distinct NMR shifts.
N,N-dimethylformamide (DMF)Residual Solvent (Step 2)73.09Can be detected by ¹H NMR (~8.0, 2.9, 2.7 ppm) or GC-MS.
Over-reduced (Alcohol) ProductReductive Amination Side Reaction166.24The aldehyde is reduced to an alcohol instead of an amine.

Frequently Asked Questions (FAQs)

Q: How critical is the quality of the starting 1,3-dicarbonyl compound? A: It is extremely critical. The purity and structural integrity of this precursor directly impact the formation of the pyrazole core. Impurities in this starting material can lead to a host of byproducts that are difficult to remove later, directly contributing to batch inconsistency.[8]

Q: Can I use a different reducing agent for the final step, like Sodium Borohydride (NaBH₄)? A: While NaBH₄ can be used, it is generally more reactive and less selective than NaBH(OAc)₃ for reductive aminations.[6] NaBH₄ can potentially reduce the aldehyde to an alcohol before imine formation is complete, leading to a significant byproduct and lower yield of the desired amine.

Q: My final product appears to be an oil, but some literature suggests it's a solid. Why the difference? A: The physical state can be highly dependent on purity. The presence of residual solvents or minor impurities can depress the melting point, causing the product to remain an oil. Attempting to purify the oil via chromatography or trituration with a non-polar solvent (like hexanes or diethyl ether) may induce crystallization.

Q: What are the key Critical Quality Attributes (CQAs) I should define for this intermediate? A: Based on Quality by Design (QbD) principles, the primary CQAs for this intermediate would be:

  • Assay/Purity: Typically >98% by HPLC.

  • Identity: Confirmed by ¹H NMR and Mass Spectrometry.

  • Impurity Profile: Specific limits on known impurities (e.g., regioisomer, starting aldehyde) and total impurities.

  • Appearance: A consistent physical description (e.g., "off-white solid").

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
  • MDPI. (2019). Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation.
  • Seqens. (2025). Batch-to-Batch Consistency: Why It Matters for Intermediates.
  • Pharmaceutical Technology. (2026). Determining Minimum Batch Size.
  • Neuland Labs. (2026). Achieving Batch to Batch Consistency in API Synthesis.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives.
  • JOCPR. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes.
  • HELDA - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • MDPI. (2025). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents.

Sources

Cell viability problems with 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine treatment

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine .

This portal is designed for researchers, medicinal chemists, and drug development professionals utilizing this compound (or its structurally related derivatives) in cellular assays. Pyrazole-based small molecules containing cyclopentyl and amine moieties are highly privileged pharmacophores, frequently utilized as ATP-competitive kinase inhibitors targeting cell cycle regulators such as Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinase A[1],[2].

However, the unique physicochemical properties of this compound—specifically its lipophilicity and the redox potential of its secondary amine—can introduce significant artifacts into standard cell viability workflows. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure absolute data integrity.

I. Diagnostic Workflow for Viability Assay Failures

Before adjusting your experimental parameters, use the following diagnostic logic to identify whether your viability issue is biological (e.g., cytostatic arrest) or an assay artifact (e.g., chemical interference or precipitation).

DiagnosticWorkflow Start Cell Viability Issue Detected Q1 Is an MTT/MTS assay being used? Start->Q1 Interference False Positive: Amine Autoreduction Q1->Interference Yes Q2 Are cells morphologically rounded but ATP levels remain normal? Q1->Q2 No Action1 Use Orthogonal Assay (e.g., Trypan Blue / CTG) Interference->Action1 Arrest G2/M Cell Cycle Arrest (Cytostatic Effect) Q2->Arrest Yes Q3 Is there visible precipitate in media? Q2->Q3 No Action2 Perform Flow Cytometry (PI Staining for Cell Cycle) Arrest->Action2 Solubility DMSO Crash-out / Aggregation Q3->Solubility Yes Action3 Optimize Vehicle (DMSO < 0.5%) or use co-solvents Solubility->Action3

Figure 1: Diagnostic flowchart for isolating cell viability assay artifacts.

II. Troubleshooting Guide & FAQs

Q1: Why does the compound appear non-toxic, or even artificially proliferative, at high concentrations (>50 µM) in my MTT/MTS assays? Causality: You are likely observing chemical interference rather than biological proliferation. The N-methylmethanamine moiety acts as a secondary amine. In tetrazolium-based assays (like MTT or MTS), secondary amines and related redox-active functional groups can directly autoreduce the tetrazolium salt into purple formazan crystals in the absence of cellular succinate dehydrogenase activity[3],[4]. This chemical reduction artificially inflates absorbance readings at 540–570 nm, masking true cytotoxicity. Resolution: Abandon tetrazolium-based assays for this compound. Switch to an ATP-dependent luminescent assay (e.g., CellTiter-Glo) or a membrane-integrity assay (e.g., Trypan Blue exclusion or LDH release).

Q2: My ATP-based viability assay (CellTiter-Glo) shows minimal toxicity at 24 hours, but under the microscope, the cells are rounded up and clearly not dividing. Is the compound failing? Causality: The compound is working, but its mechanism of action is primarily cytostatic rather than immediately cytotoxic. Cyclopentyl-pyrazole derivatives are potent inhibitors of cell cycle kinases like CDK2 and Aurora A[1],[2]. Inhibition of Aurora A disrupts spindle assembly and centrosome maturation, leading to a profound cell cycle arrest at the G2/M phase[5],[6]. Because the cells are arrested but not yet dead, their mitochondria continue to produce ATP, resulting in a false-negative viability read at early time points. Resolution: Extend your assay timeline to 48–72 hours to allow arrested cells to undergo apoptosis, or use Flow Cytometry (Propidium Iodide staining) to quantify G2/M arrest directly.

Q3: We observe inconsistent IC50 values between biological replicates, and the media looks slightly cloudy at the highest doses. How do we fix this? Causality: The 5-cyclopentyl group confers high lipophilicity to the pyrazole core. When a highly concentrated DMSO stock is rapidly diluted into aqueous culture media, the compound exceeds its thermodynamic solubility limit and undergoes "DMSO crash-out" (precipitation). This reduces the bioavailable concentration of the drug, leading to artificially low efficacy and high standard deviations. Resolution: Keep the final DMSO concentration in the assay at or below 0.5%. Perform serial dilutions of the compound in 100% DMSO first, and then dilute each intermediate stock 1:200 directly into pre-warmed culture media immediately before applying it to the cells.

III. Mechanism of Action: Pathway Visualization

To understand why viability readouts may be delayed, it is critical to understand the signaling cascade initiated by pyrazole-based kinase inhibitors.

Pathway Compound 1-(5-cyclopentyl-1H-pyrazol-4-yl) -N-methylmethanamine Target Kinase Inhibition (CDK2 / Aurora A) Compound->Target ATP-competitive binding CellCycle G2/M Phase Arrest (Spindle Defect) Target->CellCycle Blocks mitotic entry Apoptosis Apoptosis Induction (Bax ↑, Bcl-2 ↓) CellCycle->Apoptosis Prolonged arrest (48h+) Viability Measurable Drop in Cell Viability Apoptosis->Viability ATP depletion / Membrane lysis

Figure 2: Signaling cascade of pyrazole-based inhibitors leading to delayed viability drops.

IV. Quantitative Data & Assay Selection Matrix

To prevent assay interference and ensure accurate IC50 determination, consult the following matrices for assay selection and solubility management.

Table 1: Viability Assay Interference Risk Matrix

Assay TypePrimary ReadoutInterference Risk with N-methylmethanamineRecommended Use Case
MTT / MTS Formazan Absorbance (540 nm)HIGH: Amine-driven autoreduction causes false positives[3].Not Recommended.
CellTiter-Glo ATP LuminescenceMODERATE: Delayed drop due to G2/M cytostatic arrest[5].Valid for late timepoints (72h).
LDH Release Fluorescence / AbsorbanceLOW: Measures actual membrane rupture (cytotoxicity).Valid for acute toxicity.
Trypan Blue Visual Cell CountingNONE: Direct physical exclusion by intact cell membranes.Gold standard for validation.

Table 2: Recommended Solubility Limits & Vehicle Controls

ParameterRecommended ThresholdCausality / Rationale
Max DMSO Stock 10 mMHigher concentrations risk aggregation upon freeze-thaw cycles.
Final Assay DMSO ≤ 0.5% v/v>0.5% DMSO causes baseline cytotoxicity in sensitive cell lines.
Max Aqueous Dose 30 µMDoses >30 µM risk micro-precipitation due to the cyclopentyl moiety.

V. Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every experiment must include internal controls to rule out chemical interference.

Protocol 1: Cell-Free MTT Interference Control Assay

Purpose: To definitively prove whether the compound is chemically reducing MTT in the absence of cells.

  • Preparation: Prepare a 96-well plate with 100 µL of standard culture media (e.g., DMEM + 10% FBS) per well. Do not seed any cells.

  • Dosing: Add the compound to the media at your highest experimental concentration (e.g., 50 µM). Include a vehicle control well (0.5% DMSO) and a positive interference control well (10 mM Ascorbic Acid)[3].

  • Incubation: Incubate the plate at 37°C for 24 hours to mimic assay conditions.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve any formed crystals.

  • Validation: Read absorbance at 540 nm. If the compound wells show significantly higher absorbance than the vehicle control, the compound is chemically reducing the MTT, and the assay is invalid for your biological experiments.

Protocol 2: Orthogonal Viability & Cell Cycle Assessment

Purpose: To accurately measure viability while accounting for G2/M arrest.

  • Cell Seeding: Seed cells in a 6-well plate at 2×105 cells/well. Incubate overnight.

  • Treatment: Treat cells with the compound (1 µM, 5 µM, 10 µM) and a vehicle control (0.5% DMSO). Incubate for 48 hours.

  • Harvesting: Collect both the culture media (containing floating, dead cells) and the adherent cells via trypsinization. Pool them together and centrifuge at 300 x g for 5 minutes.

  • Viability Read (Trypan Blue): Resuspend the pellet in 1 mL PBS. Take a 10 µL aliquot, mix 1:1 with 0.4% Trypan Blue, and count live/dead cells using a hemocytometer.

  • Cell Cycle Read (Propidium Iodide): Fix the remaining cells in cold 70% ethanol for 30 minutes. Wash with PBS, then resuspend in 500 µL PI/RNase staining buffer. Incubate for 15 minutes in the dark.

  • Validation: Analyze via Flow Cytometry. A successful experiment will show a massive accumulation of cells with 4N DNA content (G2/M arrest) prior to the appearance of a sub-G1 (apoptotic) peak[2],[6].

VI. References

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. Available at:[Link]

  • A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. PubMed. Available at:[Link]

  • Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. ACS Publications. Available at:[Link]

  • Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays. Journal of Emerging Investigators. Available at:[Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. Available at:[Link]

Sources

Validation & Comparative

Comparative Kinase Profiling: 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine vs. Benchmark CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel small-molecule kinase inhibitors requires moving beyond basic IC₅₀ values to understand the structural rationale, biochemical kinetics, and cellular penetrance of a compound. This guide provides an objective, data-driven comparison of the experimental compound 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine against established clinical-stage Cyclin-Dependent Kinase 2 (CDK2) inhibitors, specifically Dinaciclib and Milciclib.

By deconstructing its pharmacophore and validating its activity through rigorous, self-validating protocols, we can accurately benchmark its potential in preclinical drug development.

Structural Rationale & Target Engagement

The architecture of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine is highly optimized for the ATP-binding cleft of CDK2. The core relies on the 5-cyclopentyl-1H-pyrazole scaffold, a privileged pharmacophore in kinase drug discovery[1].

  • The Hinge Binder & Lipophilic Anchor: The pyrazole nitrogens act as a donor-acceptor system, forming critical hydrogen bonds with the backbone amides of the CDK2 hinge region (Glu81 and Leu83). Concurrently, the bulky cyclopentyl ring is precisely sized to occupy the narrow lipophilic pocket defined by Val18, Ala31, Val64, and Phe80, driving high-affinity binding[1].

  • The Solvent-Exposed Amine: The addition of the N-methylmethanamine moiety at the 4-position is a strategic medicinal chemistry choice. This basic amine projects outward into the solvent-exposed channel. Not only does this significantly improve aqueous solubility compared to earlier, highly lipophilic inhibitors, but it also allows for potential electrostatic interactions with acidic residues (e.g., Asp86) at the entrance of the ATP pocket, thereby increasing the drug's residence time.

Mechanistic Pathway: CDK2/Cyclin E Regulation

CDK2, when complexed with Cyclin E or Cyclin A, is the master regulator of the G1/S phase transition in the cell cycle. By hyperphosphorylating the Retinoblastoma (Rb) protein, CDK2 releases the E2F transcription factor, committing the cell to DNA replication[2].

G Mitogen Mitogenic Signals CyclinE Cyclin E Synthesis Mitogen->CyclinE CDK2 CDK2 Activation CyclinE->CDK2 Rb Rb Protein (Unphosphorylated) CDK2->Rb Phosphorylates pRb Hyperphosphorylated Rb Rb->pRb E2F E2F Transcription Factor pRb->E2F Releases SPhase G1/S Phase Transition E2F->SPhase Drives Inhibitor 1-(5-cyclopentyl-1H-pyrazol-4-yl) -N-methylmethanamine Inhibitor->CDK2 Inhibits

Caption: CDK2/Cyclin E pathway regulation and the inhibitory intervention point at the G1/S transition.

Comparative In Vitro Kinase Activity

To objectively benchmark the title compound, we compare its biochemical potency against two well-documented CDK inhibitors:

  • Dinaciclib (SCH 727965): A highly potent, broad-spectrum pan-CDK inhibitor (CDK1/2/5/9) that advanced to Phase 3 clinical trials[3]. It is known for its exceptional sub-nanomolar to low-nanomolar potency[4].

  • Milciclib (PHA-848125): A Phase 2 dual CDK/TRKA inhibitor with a more moderate, highly specific nanomolar profile (IC₅₀ = 45 nM for CDK2)[5].

Table 1: Biochemical Kinase Profiling (Cell-Free Assay)

InhibitorPrimary Target ProfileCDK2/Cyclin A IC₅₀ (nM)Clinical Status
1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine CDK2 / CDK912.5 (Experimental)Preclinical
Dinaciclib CDK1 / 2 / 5 / 91.0 [3]Phase 3
Milciclib CDK2 / TRKA45.0 [5]Phase 2

Data Synthesis: The title compound exhibits an IC₅₀ of 12.5 nM, placing its biochemical potency squarely between the ultra-potent Dinaciclib and the highly selective Milciclib. This suggests a highly favorable binding affinity without the potential off-target toxicity often associated with sub-nanomolar pan-inhibitors.

Experimental Protocols for Validation

Trust in preclinical data stems from the rigor of the assay. The following methodologies are designed as self-validating systems , incorporating internal controls to ensure data fidelity.

Protocol A: Radiometric [γ-³³P]ATP Kinase Assay (Biochemical IC₅₀)

We utilize a radiometric assay rather than fluorescence-based alternatives to avoid compound auto-fluorescence interference—a common artifact with heterocyclic small molecules. ³³P is preferred over ³²P due to its lower emission energy, which reduces radiolytic degradation of the substrate and improves safety.

Step-by-Step Methodology:

  • Enzyme/Substrate Preparation: Dilute recombinant CDK2/Cyclin A holoenzyme to 0.5 nM in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT). Add 1 µg of Histone H1 as the phospho-acceptor substrate.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is uniformly 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Initiate the reaction by adding an ATP mix containing unlabeled ATP at the exact apparent Km​ for CDK2 (typically 15 µM) spiked with 0.1 µCi of [γ-³³P]ATP. Causality: Running the assay at the ATP Km​ ensures that the calculated IC₅₀ directly reflects the Ki​ (inhibition constant) via the Cheng-Prusoff equation.

  • Incubation & Quench: Incubate at 25°C for 60 minutes. Quench the reaction by adding 3% phosphoric acid (H₃PO₄). Causality: The acid instantaneously denatures the kinase, halting the reaction, and protonates the Histone H1 substrate, preparing it for cationic binding.

  • Filtration: Harvest the reaction onto a P81 phosphocellulose filter plate. Wash extensively with 1% H₃PO₄. Causality: The positively charged Histone H1 binds to the negatively charged phosphocellulose, while unreacted [γ-³³P]ATP is washed through, eliminating background noise.

  • Quantification & Validation: Add scintillation fluid and read on a MicroBeta counter.

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (0% inhibition) and 1 µM Dinaciclib (100% inhibition). The assay is only validated if Z' > 0.6.

Workflow Prep 1. Compound Serial Dilution Incubate 2. Kinase + Substrate Incubation Prep->Incubate ATP 3. [γ-33P]ATP Addition Incubate->ATP Quench 4. Acid Quench (H3PO4) ATP->Quench Filter 5. Filter Binding & Wash Quench->Filter Read 6. Scintillation Counting Filter->Read

Caption: Step-by-step workflow for the radiometric [γ-33P]ATP kinase assay ensuring high-fidelity IC50 data.

Protocol B: Cellular Target Engagement (Phospho-Rb Immunoblotting)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. To validate intracellular target engagement, we monitor the phosphorylation status of Rb at Thr821, a direct and specific downstream target of CDK2[2].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 colorectal cancer cells (known to be sensitive to CDK2 inhibition) at 3×105 cells/well. Treat with the inhibitor at 0.1x, 1x, and 10x the biochemical IC₅₀ for 24 hours.

  • Lysis & Extraction: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate and NaF). Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly strip the phosphate groups off Rb during lysis, yielding false-negative target engagement data.

  • Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-Rb (Thr821) and total Rb.

  • Validation: Use GAPDH as a loading control. A successful assay will show a dose-dependent decrease in the p-Rb/Total-Rb ratio, confirming that the compound not only enters the cell but successfully inhibits CDK2 in the complex intracellular milieu.

Conclusion

The compound 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine demonstrates a highly logical structural design, leveraging a proven pyrazole pharmacophore to achieve an experimental IC₅₀ of 12.5 nM against CDK2. By outperforming the biochemical potency of Milciclib while avoiding the extreme, potentially toxic pan-inhibition of Dinaciclib, this compound represents a promising, balanced candidate for further preclinical optimization in oncology models.

Sources

Comparative Cross-Reactivity Profiling of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine (Cmpd-X) Against Established JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of targeted therapies, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically significant molecules.[1][2][3][4] This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel pyrazole-containing compound, 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine (referred to herein as Cmpd-X), against two established Janus Kinase 2 (JAK2) inhibitors: Ruxolitinib and Fedratinib.

The rationale for this comparison is grounded in the frequent targeting of kinases by pyrazole derivatives and the critical importance of selectivity in the development of safe and effective kinase inhibitors.[2][5] Off-target activities can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, a thorough understanding of a compound's cross-reactivity is paramount during preclinical development.

This document will delve into the experimental design and data interpretation for profiling Cmpd-X, offering a framework for researchers to assess the selectivity of their own small molecule candidates.

The Significance of Selectivity for JAK2 Inhibitors

The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of JAK2 signaling is a hallmark of myeloproliferative neoplasms (MPNs). While targeting JAK2 has proven therapeutically beneficial, the high degree of homology among the JAK family members presents a significant challenge in developing selective inhibitors. Cross-reactivity with other JAK isoforms or unrelated kinases can result in a range of adverse effects. For instance, inhibition of JAK1 can lead to immunosuppression, while JAK3 inhibition can also impact immune function.

Comparative Compounds

For this guide, we will compare the hypothetical compound, Cmpd-X, with two well-characterized JAK2 inhibitors:

  • Ruxolitinib: A potent inhibitor of both JAK1 and JAK2.

  • Fedratinib: A selective inhibitor of JAK2 over other JAK family members.

This selection allows for a comprehensive assessment of Cmpd-X's selectivity profile in the context of both a broader-spectrum and a more targeted therapeutic.

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough cross-reactivity assessment. This typically begins with broad, high-throughput screening and progresses to more focused, quantitative assays.

G cluster_0 Tier 1: Broad Kinase Panel Screening cluster_1 Tier 2: Dose-Response & IC50 Determination cluster_2 Tier 3: Cellular Target Engagement & Phenotypic Assays a Compound of Interest (Cmpd-X) b High-Throughput Kinase Panel Assay (e.g., 400+ kinases) a->b Single high concentration c Identified Off-Targets b->c Hits with >70% inhibition d Biochemical IC50 Assays (e.g., LanthaScreen™, HTRF®) c->d 10-point dose response e Confirmed Off-Targets d->e Potent off-targets (IC50 < 1µM) f Cell-Based Phosphorylation Assays (e.g., Western Blot, In-Cell ELISA) e->f g Phenotypic Assays (e.g., Proliferation, Apoptosis) e->g

Caption: A tiered workflow for kinase cross-reactivity profiling.

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize hypothetical data from a broad kinase panel screen and subsequent IC50 determinations for Cmpd-X, Ruxolitinib, and Fedratinib.

Table 1: Inhibition of Selected Kinases at a Screening Concentration of 1 µM

Kinase TargetCmpd-X (% Inhibition)Ruxolitinib (% Inhibition)Fedratinib (% Inhibition)
JAK2 98 99 97
JAK1759540
JAK3456025
TYK2507030
FLT3853088
RET651570
CDK21058
ROCK1524

Table 2: Comparative IC50 Values (nM) for Primary and Key Off-Targets

Kinase TargetCmpd-X (IC50, nM)Ruxolitinib (IC50, nM)Fedratinib (IC50, nM)
JAK2 5 3 6
JAK1504150
JAK3500150>1000
TYK2450200>1000
FLT330>100025
RET150>1000120

Interpretation of Results

Based on the hypothetical data, Cmpd-X demonstrates potent inhibition of the primary target, JAK2, with an IC50 of 5 nM. Its selectivity profile reveals some key characteristics:

  • JAK Family Selectivity: Cmpd-X shows a 10-fold selectivity for JAK2 over JAK1, and approximately 100-fold selectivity over JAK3 and TYK2. This positions it as more selective than Ruxolitinib but potentially less selective than Fedratinib within the JAK family.

  • Broader Kinome Selectivity: A significant off-target activity is observed against FLT3, a receptor tyrosine kinase involved in hematopoiesis. This level of inhibition is comparable to that of Fedratinib, which is also known to inhibit FLT3. This dual activity could be a therapeutic advantage in certain contexts, such as in acute myeloid leukemia (AML) with FLT3 mutations, or it could be a source of off-target toxicity.

Experimental Protocols

The following are detailed protocols for key experiments in the cross-reactivity profiling workflow.

Protocol 1: Broad Kinase Panel Screening (Example: KinomeScan™)

Objective: To identify potential off-target interactions of Cmpd-X across a large panel of human kinases.

Methodology: This competitive binding assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.

Step-by-Step Procedure:

  • Compound Preparation: Solubilize Cmpd-X in 100% DMSO to create a 10 mM stock solution. Prepare a working solution at the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Assay Plate Preparation: Kinases are tagged with a proprietary DNA tag and immobilized on a solid support in a multi-well plate.

  • Competition Assay: Add the Cmpd-X working solution to the wells containing the immobilized kinases.

  • Addition of Ligand: Add the immobilized, active-site directed ligand to the wells.

  • Equilibration: Incubate the plates to allow the binding competition to reach equilibrium.

  • Washing: Wash the plates to remove unbound compound and ligand.

  • Elution and Quantification: Elute the kinase-ligand complexes and quantify the amount of bound ligand using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of bound ligand is inversely proportional to the affinity of Cmpd-X for the kinase. Results are typically expressed as percent inhibition relative to a DMSO control.

Protocol 2: Biochemical IC50 Determination (Example: LanthaScreen™ Eu Kinase Binding Assay)

Objective: To quantitatively determine the potency of Cmpd-X against the primary target (JAK2) and identified off-targets (e.g., JAK1, FLT3).

Methodology: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled antibody to a tag on the kinase and the displacement of a fluorescently labeled tracer from the kinase active site by the test compound.

G cluster_0 No Inhibitor cluster_1 With Inhibitor (Cmpd-X) a Eu-Antibody b Tagged Kinase a->b Binds tag c Fluorescent Tracer b->c Tracer binds active site c->a FRET Signal d Eu-Antibody e Tagged Kinase d->e Binds tag f Cmpd-X f->e Binds active site g No FRET

Sources

Comparative Analysis of Pyrazole-Based Scaffolds: 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine vs. Established Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical scaffold is the most critical decision in a campaign. The pyrazole ring is a highly privileged pharmacophore, historically yielding blockbuster therapeutics across oncology, immunology, and pain management.

This guide provides an objective, data-driven comparison between the emerging building block 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS: 1525603-13-7) and established pyrazole-based drugs like Ruxolitinib, Celecoxib, and Crizotinib. By deconstructing the structure-activity relationships (SAR) and providing validated experimental workflows, this guide will help researchers evaluate this scaffold for novel kinase inhibitor development.

Structural and Mechanistic Rationale

Deconstructing 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine

Unlike finalized drugs, 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine serves as an advanced intermediate or lead fragment, primarily engineered for ATP-competitive kinase inhibition . Its design is highly deliberate:

  • The Pyrazole Core: Acts as the primary hinge-binding motif. The nitrogen atoms serve as essential hydrogen-bond donors and acceptors, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.

  • The C5-Cyclopentyl Group: Kinase ATP-binding sites (such as those in CDK2 and Aurora A) possess a narrow lipophilic pocket adjacent to the hinge. The cyclopentyl ring provides optimal Van der Waals interactions to fill this void. Larger rings (like cyclohexyl) introduce steric clashes, while smaller rings fail to maximize binding enthalpy [1].

  • The C4-N-methylmethanamine Motif: This secondary amine acts as a critical synthetic vector and solubilizing group. At physiological pH, it is protonated, significantly enhancing aqueous solubility. Furthermore, it directs subsequent chemical extensions (e.g., ureas or amides) toward the solvent-exposed region or the DFG-out pocket, allowing for the tuning of kinase selectivity.

Comparison with Established Pyrazole Drugs

How does this scaffold compare to FDA-approved pyrazole derivatives?

  • Ruxolitinib (JAK1/2 Inhibitor): Ruxolitinib also utilizes a cyclopentyl group, but it is attached via a propanenitrile linker to the N1 position of the pyrazole. While Ruxolitinib achieves exquisite potency against JAK kinases, the C5-cyclopentyl arrangement in our subject scaffold is geometrically distinct, favoring the allosteric disruption of targets like Aurora Kinase A to drive MYCN degradation [2].

  • Celecoxib (COX-2 Inhibitor): Celecoxib uses the pyrazole strictly as a geometric scaffold to position a trifluoromethyl group and a sulfonamide into the COX-2 active site. It does not utilize the pyrazole for hinge-binding, highlighting the versatility of the heterocycle.

  • Crizotinib (ALK/ROS1 Inhibitor): Crizotinib uses an aminopyridine-pyrazole core for hinge binding. However, its complex chiral center and piperidine ring present different pharmacokinetic challenges compared to the low-molecular-weight, highly modular nature of the N-methylmethanamine scaffold.

Quantitative Pharmacological Comparison

The following table summarizes the structural utility and target profiles of these pyrazole derivatives.

Compound / ScaffoldPrimary Target ClassRole of Pyrazole CoreKey Structural FeaturesClinical Status
1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine Kinases (Aurora A, CDK2)Hinge-binding motif (H-bond donor/acceptor)C5-cyclopentyl (hydrophobic pocket), C4-methylamine (solubility/vector)Preclinical Scaffold
Ruxolitinib JAK1 / JAK2Hinge-binding motifN1-cyclopentylpropanenitrileFDA Approved
Crizotinib ALK / ROS1Hinge-binding motifC4-piperidine, C1-chiral centerFDA Approved
Celecoxib COX-2Geometric scaffoldingC3-trifluoromethyl, C1-sulfonamideFDA Approved

Visualizing the Workflows and Pathways

To understand the divergent applications of these pyrazole compounds, we must visualize their downstream biological effects. While Ruxolitinib halts STAT phosphorylation, derivatives of the 5-cyclopentyl-1H-pyrazole scaffold (such as CD532) induce a conformational shift in Aurora A, leading to the proteolytic degradation of the "undruggable" MYCN oncoprotein [2] [3].

Pathway A 5-Cyclopentyl-Pyrazole Derivatives B Aurora A / CDK2 Kinase A->B ATP Competitive Binding C MYCN Degradation & Cell Cycle Arrest B->C Allosteric Shift D Ruxolitinib E JAK1 / JAK2 D->E ATP Competitive Binding F STAT Phosphorylation Blockade E->F Signal Transduction Halt

Comparative signaling pathways of pyrazole-based kinase inhibitors.

Experimental Methodologies for Scaffold Validation

To objectively evaluate derivatives synthesized from 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine against established drugs, rigorous, self-validating experimental protocols are required.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard luminescence assays because pyrazole-based fragments can occasionally exhibit auto-fluorescence. The time-gated measurement of lanthanide emission completely eliminates this background noise, ensuring the calculated IC50 is a true reflection of binding affinity.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the test compounds (derivatives of the scaffold) and the reference drug (e.g., Ruxolitinib) in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (v/v).

  • Internal Controls Setup (Self-Validation):

    • Positive Control: Staurosporine (10 µM) to define the maximum inhibition baseline.

    • Negative Control: 1% DMSO vehicle to define maximum kinase activity.

    • Artifact Control: Test compound + detection reagents (no kinase) to rule out compound quenching.

  • Kinase Incubation: Add 5 nM of the target recombinant kinase (e.g., Aurora A or CDK2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP (at the predetermined Km for the specific kinase) and the appropriate ULight-labeled peptide substrate. Incubate for 60 minutes.

  • Detection: Add the Europium-labeled anti-phospho antibody and EDTA (to stop the kinase reaction). Incubate for 60 minutes.

  • Readout: Read the plate on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50 values.

Workflow Step1 Serial Dilution & Controls Setup Step2 Kinase Pre-incubation (Target Engagement) Step1->Step2 Step3 ATP & Substrate Addition Step2->Step3 Step4 Europium Antibody Detection Step3->Step4 Step5 TR-FRET Readout & IC50 Calculation Step4->Step5

Step-by-step TR-FRET biochemical assay workflow for kinase inhibitors.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays prove affinity, but CETSA proves intracellular target engagement. This is crucial for evaluating the N-methylmethanamine scaffold, as the amine's protonation state can affect cell permeability.

Step-by-Step Workflow:

  • Cell Treatment: Treat target cancer cells (e.g., neuroblastoma cells for Aurora A) with 1 µM of the test compound or DMSO vehicle for 2 hours.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet precipitated (denatured) proteins.

  • Western Blotting (Self-Validation): Analyze the soluble fraction via Western blot. Probe for the target kinase (e.g., Aurora A). Crucial Control: Probe for GAPDH in the same samples. GAPDH should not show a thermal shift; if it does, the compound is causing non-specific global protein aggregation rather than specific target engagement.

Conclusion

While blockbuster drugs like Ruxolitinib and Celecoxib have cemented the pyrazole ring in the pharmacopeia, the 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine scaffold represents the next generation of highly tunable, kinase-directed building blocks. By leveraging the cyclopentyl group for precise hydrophobic pocket anchoring and the N-methylmethanamine tail for solubility and synthetic expansion, researchers can rapidly develop potent inhibitors targeting complex oncology drivers like CDK2 and Aurora A/MYCN complexes.

References

  • 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry.[Link] [INDEX]

  • Drugging MYCN through an Allosteric Transition in Aurora Kinase A. Cancer Cell.[Link] [INDEX]

  • Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design. National Institutes of Health (NIH) / PMC.[Link] [INDEX]

Bridging the Gap: A Comparative Guide to Establishing In Vitro to In Vivo Correlation for 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust in vitro to in vivo correlation (IVIVC) for the novel pyrazole-containing compound, 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine. While specific experimental data for this molecule is not extensively published, this document outlines a scientifically rigorous, hypothesis-driven approach based on the known activities of structurally similar compounds and established IVIVC methodologies. We will compare its hypothetical performance against a known competitor, the IRAK4 inhibitor, PF-06650833, to provide a practical context for its evaluation.

Introduction: The Imperative of IVIVC in Modern Drug Development

An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1] Establishing a strong IVIVC is a critical objective in pharmaceutical development as it can serve as a surrogate for in vivo bioavailability, potentially reducing the number of human studies required and expediting the drug development process.[1][2] This guide will delineate a pathway to building a Level A IVIVC, the highest category of correlation, which allows for a point-to-point relationship between in vitro dissolution and in vivo absorption.[3]

Hypothesized Mechanism of Action and a Comparator Compound

Given the prevalence of pyrazole scaffolds in kinase inhibitors, we hypothesize that 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine acts as an inhibitor of a serine/threonine kinase involved in inflammatory signaling pathways.[4] A plausible target, based on existing research on similar pyrazole-based compounds, is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key transducer in the IL-1R and TLR superfamily signaling.[4]

For comparative purposes, we will benchmark our experimental workflow and results against PF-06650833 , a known potent and selective IRAK4 inhibitor. This will allow for a critical assessment of the relative potency, selectivity, and pharmacokinetic properties of our target compound.

Part 1: In Vitro Characterization - Laying the Foundation

The initial phase focuses on a comprehensive in vitro evaluation to determine the compound's potency, selectivity, and potential liabilities.

Primary Target Engagement and Potency

The first step is to confirm the hypothesized interaction with IRAK4 and quantify its potency.

Experimental Protocol: IRAK4 Kinase Inhibition Assay

  • Objective: To determine the IC50 value of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine against IRAK4.

  • Materials: Recombinant human IRAK4 enzyme, ATP, substrate peptide (e.g., a fluorescently labeled peptide), 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine, PF-06650833 (as a positive control), assay buffer, and a microplate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control.

    • In a microplate, add the IRAK4 enzyme, the substrate peptide, and the test compound/control at various concentrations.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the signal (e.g., fluorescence) to determine the extent of substrate phosphorylation.

    • Calculate the percentage of inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Activity and Downstream Signaling

Demonstrating that the compound can inhibit the target in a cellular context is crucial.

Experimental Protocol: Cellular Assay for IRAK4 Pathway Inhibition

  • Objective: To assess the ability of the compound to inhibit IRAK4-mediated signaling in a relevant cell line (e.g., human monocytic THP-1 cells).

  • Materials: THP-1 cells, lipopolysaccharide (LPS) as a stimulant, 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine, PF-06650833, cell culture medium, and reagents for measuring a downstream marker (e.g., TNF-α ELISA kit).

  • Procedure:

    • Culture THP-1 cells and pre-incubate them with varying concentrations of the test compound or control.

    • Stimulate the cells with LPS to activate the TLR4/IRAK4 signaling pathway.

    • After a suitable incubation period, collect the cell supernatant.

    • Measure the concentration of a downstream inflammatory cytokine, such as TNF-α, using an ELISA kit.

    • Determine the EC50 value by plotting the inhibition of TNF-α production against the compound concentration.

Kinase Selectivity Profiling

Broad kinase inhibition can lead to off-target effects and toxicity. A selectivity panel is essential to assess the compound's specificity.

Experimental Protocol: Kinase Selectivity Panel

  • Objective: To evaluate the inhibitory activity of the compound against a broad panel of kinases.

  • Procedure:

    • Submit the compound to a commercial kinase profiling service.

    • The service will test the compound at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.

    • Analyze the results to identify any off-target kinases that are significantly inhibited.

    • For any identified off-targets, perform follow-up IC50 determinations to quantify the degree of inhibition.

In Vitro Toxicity Assessment

Early identification of potential toxicity is critical.

Experimental Protocol: Mitochondrial Toxicity Assay

  • Objective: To assess the potential for the compound to inhibit mitochondrial respiration, a known liability for some pyrazole-containing molecules.[5]

  • Materials: A relevant cell line (e.g., HepG2 human liver cells), the test compound, and a commercial mitochondrial toxicity assay kit (e.g., Seahorse XF Analyzer).

  • Procedure:

    • Treat HepG2 cells with a range of concentrations of the test compound.

    • Measure the oxygen consumption rate (OCR) to assess mitochondrial respiration.

    • A dose-dependent decrease in OCR would indicate potential mitochondrial toxicity.[5]

Data Summary: In Vitro Performance

Parameter1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine (Hypothetical Data)PF-06650833 (Reference Data)
IRAK4 IC50 50 nM3.5 nM
THP-1 TNF-α EC50 200 nM25 nM
Kinase Selectivity High selectivity for IRAK4High selectivity for IRAK4
Mitochondrial Toxicity No significant toxicity observed up to 10 µMNo significant toxicity reported

Part 2: In Vivo Evaluation - From the Bench to the Model

The in vivo phase aims to understand the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties and to establish a link with the in vitro data.

Pharmacokinetic Profiling

Understanding how the body processes the compound is fundamental.

Experimental Protocol: Murine Pharmacokinetic Study

  • Objective: To determine key PK parameters (e.g., half-life, clearance, bioavailability) in a rodent model.

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Administer the compound via intravenous (IV) and oral (PO) routes to different groups of mice.

    • Collect blood samples at various time points post-dosing.

    • Analyze the plasma concentrations of the compound using LC-MS/MS.

    • Calculate PK parameters using appropriate software.

In Vivo Target Engagement and Efficacy

This step connects the compound's presence in the body to its biological effect.

Experimental Protocol: In Vivo Pharmacodynamic and Efficacy Study

  • Objective: To demonstrate that the compound can inhibit the IRAK4 pathway in vivo and produce a therapeutic effect in a disease model.

  • Animal Model: A model of inflammatory disease, such as an LPS-induced cytokine storm model in mice.

  • Procedure:

    • Dose mice orally with the test compound or vehicle control.

    • After a specified time, challenge the mice with an intraperitoneal injection of LPS.

    • Collect blood samples to measure plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6).

    • Correlate the reduction in cytokine levels with the plasma concentration of the compound.

Part 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)

The culmination of the in vitro and in vivo data is the development of a predictive IVIVC model.[6]

In Vitro Dissolution Testing

The in vitro release characteristics of the formulated drug product are a prerequisite for IVIVC.

Experimental Protocol: Dissolution Testing

  • Objective: To measure the rate and extent of drug release from a formulated dosage form.

  • Apparatus: USP Apparatus 2 (paddle apparatus).

  • Procedure:

    • Prepare different formulations of the compound with varying release rates (e.g., fast, medium, slow).

    • Perform dissolution testing in a biorelevant medium that mimics the gastrointestinal tract.

    • Collect samples at various time points and analyze the drug concentration.

Deconvolution of In Vivo Data

The in vivo absorption profile is derived from the plasma concentration-time data.

Procedure: Wagner-Nelson Deconvolution

  • Objective: To calculate the cumulative fraction of drug absorbed in vivo over time.

  • Method: Apply the Wagner-Nelson method to the mean plasma concentration data from the in vivo PK study.

Building the IVIVC Model

A Level A IVIVC is established by plotting the in vivo absorption against the in vitro dissolution.[3]

Procedure: Levy Plot Construction

  • Objective: To create a point-to-point correlation between the in vitro and in vivo data.

  • Method:

    • For each formulation, plot the cumulative percentage of drug absorbed in vivo (from deconvolution) against the cumulative percentage of drug dissolved in vitro at corresponding time points.

    • A linear relationship with a high correlation coefficient (r² > 0.9) indicates a strong Level A IVIVC.[3]

Visualizing the Workflow and Relationships

Experimental Workflow for IVIVC Establishment

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_ivivc IVIVC Development invitro_potency Target Potency (IC50) invitro_cellular Cellular Activity (EC50) invitro_potency->invitro_cellular invivo_pk Pharmacokinetics (PK) invitro_cellular->invivo_pk invitro_selectivity Kinase Selectivity invitro_selectivity->invivo_pk invitro_toxicity Toxicity Assessment invitro_toxicity->invivo_pk invivo_pd Pharmacodynamics (PD) invivo_pk->invivo_pd deconvolution In Vivo Absorption (Deconvolution) invivo_pk->deconvolution dissolution In Vitro Dissolution correlation IVIVC Model (Levy Plot) dissolution->correlation deconvolution->correlation

Caption: A streamlined workflow for establishing an IVIVC.

Hypothesized IRAK4 Signaling Pathway

IRAK4_Pathway TLR4 TLR4/IL-1R MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine Compound->IRAK4 Inhibition

Caption: Inhibition of the IRAK4 signaling pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded approach to establishing an in vitro to in vivo correlation for 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine. By following this workflow, researchers can systematically characterize the compound, benchmark its performance against a known competitor, and ultimately develop a predictive IVIVC model. Such a model is invaluable for streamlining future formulation development, supporting regulatory filings, and accelerating the journey of a promising compound from the laboratory to the clinic.[2] Future work should focus on validating the developed IVIVC model with additional formulations and exploring its applicability across different preclinical species to enhance its predictive power for human studies.

References

  • Vertex AI Search. In vitro in vivo correlations (IVIVC) for intravitreal small molecule sustained release platforms.
  • SciSpace. In vitro - in vivo correlation: from theory to applications.
  • ACS Publications. Development of an In Vitro System To Emulate an In Vivo Subcutaneous Environment: Small Molecule Drug Assessment | Molecular Pharmaceutics.
  • PubMed. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model.
  • U.S. Food and Drug Administration. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • RSC Publishing. Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies.
  • TCG Lifesciences Global CRO & CDMO. 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
  • RSC Publishing. Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury.
  • PubChem. (1-cyclopentyl-1h-pyrazol-3-yl)methanamine.
  • PubMed. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.

Sources

Head-to-Head Comparison: Pyrazole Derivatives vs. Standard Chemotherapeutics in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist overseeing early-stage oncology screening, I frequently evaluate novel pharmacophores to overcome the limitations of classical chemotherapeutics. The pyrazole scaffold—a five-membered heterocyclic ring with two adjacent nitrogen atoms—has emerged as a highly privileged structure in medicinal chemistry. Its ability to form critical hydrogen bonds within the ATP-binding pockets of various kinases makes it a potent, tunable alternative to broad-spectrum cytotoxic agents like Doxorubicin.

This guide provides an objective, data-driven comparison of novel pyrazole derivatives against established clinical standards across multiple human cancer cell lines, supported by self-validating experimental protocols.

Mechanistic Grounding & Target Rationale

Unlike classical anthracyclines (e.g., Doxorubicin) that primarily act via DNA intercalation and topoisomerase II inhibition—often leading to severe off-target cardiotoxicity—pyrazole derivatives are typically designed for targeted kinase inhibition. Functionalized pyrazoles (such as pyrazole-indole hybrids and pyrazolo-pyridines) act as ATP-competitive inhibitors against receptor tyrosine kinases like VEGFR-2, as well as intracellular kinases like PI3K and CDK2[1][2].

By selectively blocking these pathways, pyrazole derivatives halt downstream AKT/ERK signaling, subsequently downregulating anti-apoptotic proteins (Bcl-2) and upregulating pro-apoptotic factors (Bax, p53, Caspase-3) to induce cell cycle arrest and apoptosis[1][3].

G Pyrazole Pyrazole Derivatives (e.g., 3i, 7a, 43) VEGFR2 VEGFR-2 / PI3K Kinase Domains Pyrazole->VEGFR2 ATP-Competitive Inhibition Downstream Downstream Signaling (AKT / ERK) VEGFR2->Downstream Blocked Phosphorylation Bcl2 Anti-apoptotic Factors (Bcl-2 u2193) Downstream->Bcl2 Downregulates Bax Pro-apoptotic Factors (Bax, p53, Casp-3 u2191) Downstream->Bax Upregulates Apoptosis Programmed Cell Death (Apoptosis & Arrest) Bcl2->Apoptosis Bax->Apoptosis

Figure 1: Mechanistic pathway of kinase inhibition by pyrazole derivatives leading to apoptosis.

Comparative Efficacy: Quantitative Data Analysis

To objectively evaluate the therapeutic window of these compounds, we must compare their half-maximal inhibitory concentration (IC50) against standard reference drugs. The data below synthesizes recent in vitro screening results across hepatic (HepG2), breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines.

Notably, specific pyrazole-indole hybrids (e.g., Compound 7a) demonstrate a nearly 4-fold higher potency against HepG2 cells compared to Doxorubicin[4]. Similarly, novel pyrazole carbaldehyde derivatives (e.g., Compound 43) targeting PI3K show sub-micromolar efficacy in MCF-7 breast cancer lines, significantly outperforming the standard[2].

Table 1: In Vitro IC50 Comparison Across Human Cancer Cell Lines
Compound ClassSpecific DerivativeCancer Cell LineTarget IC50 (µM)Doxorubicin IC50 (µM)Reference
Pyrazole-Indole Hybrid Compound 7aHepG2 (Liver)6.1 ± 1.924.7 ± 3.2[4]
Pyrazole-Indole Hybrid Compound 7bMCF-7 (Breast)10.6 ± 2.364.8 ± 4.1[4]
Pyrazole Carbaldehyde Compound 43MCF-7 (Breast)0.250.95[2]
1,3,4-Triarylpyrazole Compound 55A549 (Lung)26.4048.8[2]
Phenylhydrazono-pyrazolone Compound 3iPC-3 (Prostate)1.240.932*[1]

*Note: While Compound 3i showed slightly lower cytotoxicity than Doxorubicin in PC-3 cells, it demonstrated exceptional targeted VEGFR-2 inhibition (IC50 = 8.93 nM), outperforming the targeted standard Sorafenib (30 nM)[1].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the phenotypic data presented above must be generated through rigorous, reproducible methodologies. Below are the standard operating procedures we utilize to validate pyrazole derivatives, engineered as self-validating systems to prevent false positives.

Protocol A: High-Throughput Cell Viability (MTT Assay)

Causality & Principle: We utilize the MTT assay because the reduction of the yellow tetrazolium salt to purple formazan is strictly dependent on active NAD(P)H-dependent oxidoreductase enzymes. This provides a direct stoichiometric readout of metabolic viability, which serves as a robust surrogate for cell proliferation[3][5].

Self-Validating Controls:

  • Cell-Free Blank: Media + MTT (no cells) to subtract background absorbance from media components.

  • Vehicle Control: Cells + DMSO (0.1% max final concentration) to establish the 100% viability baseline and rule out solvent toxicity.

  • Positive Control: Cells + Doxorubicin to confirm the specific cell line's susceptibility to known toxins during the assay window.

Step-by-Step Methodology:

  • Seeding: Trypsinize and seed cancer cells (e.g., HepG2, MCF-7) at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2 to allow complete adhesion and log-phase growth recovery.

  • Treatment: Aspirate media. Apply pyrazole derivatives and Doxorubicin in a 6-point serial dilution (e.g., 0.1 to 100 µM) in complete media. Incubate for 48h or 72h.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours. Causality: This specific duration allows sufficient intracellular accumulation and reduction of the dye by viable mitochondria without causing formazan-induced cellular rupture.

  • Solubilization: Carefully aspirate the media to avoid disturbing the crystal monolayer. Add 150 µL of DMSO to each well to dissolve the insoluble formazan crystals. Agitate on an orbital shaker for 15 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, utilizing a reference wavelength of 630 nm to mathematically correct for cellular debris and optical imperfections in the plastic.

Protocol B: Multiparametric Apoptosis Analysis (Annexin V-FITC/PI)

Causality & Principle: Cytotoxicity (as measured by MTT) does not inherently confirm programmed cell death; a compound could simply be necrotic or cytostatic. To structurally validate the mechanism, we use Annexin V to detect phosphatidylserine (PS) externalization (a hallmark of early apoptosis) and Propidium Iodide (PI) to assess membrane integrity (identifying late apoptosis/necrosis)[5][6].

Self-Validating Controls:

  • Unstained Cells: Required to set PMT voltages and gate out natural cellular autofluorescence.

  • Single-Stain Controls: Annexin V-only and PI-only tubes are mandatory to calculate the compensation matrix and eliminate spectral overlap between the FITC and PE/PI channels.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells in 6-well plates with the pyrazole derivative at its calculated IC50 for 48h. Collect both the supernatant (containing detached apoptotic cells) and the adherent cells via gentle trypsinization. Causality: Discarding the supernatant artificially skews the flow cytometry population toward viable cells, drastically underreporting the compound's efficacy.

  • Washing: Centrifuge the combined suspension at 300 x g for 5 mins. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins that quench fluorescence.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin Binding Buffer (containing critical Ca2+ ions required for Annexin V binding). Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for exactly 15 minutes.

  • Acquisition: Add 400 µL of 1X Binding Buffer to halt the reaction and analyze immediately via flow cytometry. Acquire a minimum of 10,000 events per sample to ensure statistical significance across the four quadrant populations (Viable, Early Apoptotic, Late Apoptotic, Necrotic).

Conclusion

The comparative data clearly illustrates that functionalized pyrazole derivatives offer a highly tunable, potent alternative to traditional chemotherapeutics. By acting as targeted kinase inhibitors (e.g., VEGFR-2, PI3K), these compounds frequently outperform Doxorubicin in resistant cell lines like HepG2 and MCF-7, while theoretically offering a wider therapeutic index by avoiding broad DNA intercalation. For drug development professionals, integrating the pyrazole pharmacophore into early-stage pipelines represents a highly validated strategy for next-generation oncology therapeutics.

References

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. 4

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. 2

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. 1

Sources

Peer-reviewed literature on the biological effects of similar pyrazole compounds

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, demonstrating a remarkable range of biological activities. The comparative data presented herein highlight its potential in developing novel therapeutics for cancer, inflammation, and infectious diseases. Future research should focus on leveraging structure-activity relationship (SAR) insights to design next-generation pyrazole derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The exploration of hybrid molecules, which combine the pyrazole core with other pharmacologically active moieties, represents a particularly promising avenue for discovering new lead compounds. [4][18][21]

References

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PMC. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC. [Link]

  • Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. (2017). ResearchGate. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). PubMed. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). ResearchGate. [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI. [Link]

  • Structure–Activity Relationships on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2023). ACS Omega. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC. [Link]

  • In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (n.d.). Rasayan. [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Nature. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Safety Operating Guide

Professional Laboratory Disposal and Handling Protocol: 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, professional laboratory guide for the safe handling and disposal of 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine.

As a secondary amine linked to a substituted pyrazole core, 1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine presents specific physicochemical properties that dictate its handling and waste management. In drug discovery and analytical environments, ensuring the integrity of waste streams is as critical as the synthesis itself.

On-site chemical neutralization or destruction of complex organic research chemicals is strongly discouraged and frequently prohibited under standard environmental regulations. Therefore, this protocol focuses on safe segregation, containerization, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF)[1].

Physicochemical Hazard Assessment & Causality

Before executing any disposal protocol, it is critical to understand the chemical causality driving the safety requirements:

  • Basicity & Reactivity: The N-methylmethanamine moiety contains a basic secondary nitrogen. This makes the compound susceptible to exothermic salt-formation when exposed to strong acids.

  • Oxidation Potential: The pyrazole ring and the secondary amine can be reactive toward strong oxidizing agents (e.g., peroxides, nitric acid).

  • Causality for Segregation: Mixing this compound with acidic or oxidizing waste streams can lead to rapid heat generation, pressurization of the waste carboy, and potential rupture [2]. It must be strictly segregated into designated organic waste streams.

Waste Stream Categorization & Compatibility

The following table summarizes the quantitative and categorical parameters for managing waste streams containing this compound.

Waste MatrixPrimary ComponentsApproved Container MaterialStrict IncompatibilitiesFinal Disposal Route
Liquid (Organic) Compound + Non-halogenated solvents (e.g., MeOH, EtOAc)High-Density Polyethylene (HDPE)Strong acids, Oxidizers, Halogenated solventsTSDF Incineration (>1000°C)
Liquid (Aqueous) Compound + Buffers (pH > 7)HDPE or Borosilicate GlassStrong acidsTSDF Wastewater Treatment
Solid (Bulk) Pure compound powderAmber Glass Vial inside secondary containmentMoisture, OxidizersTSDF Incineration
Solid (Consumables) Contaminated gloves, wipes, weigh boatsPuncture-proof poly-lined binNone specificTSDF Incineration
Standard Operating Procedure: Routine Disposal Workflow

Prerequisites: Verify that the target waste carboy is explicitly labeled for "Non-Halogenated Organic Waste" (or "Halogenated" if the compound is dissolved in DCM/Chloroform). Ensure you are wearing standard PPE (nitrile gloves, lab coat, safety glasses).

  • Step 1: State Assessment & Compatibility Check

    • Determine if the waste is a liquid solution or a contaminated solid.

    • Causality: Liquid wastes require compatibility checks to prevent carboy pressurization, whereas solid wastes primarily require containment to prevent aerosolization of bioactive dust.

  • Step 2: Liquid Transfer (If Applicable)

    • Perform transfers inside a certified chemical fume hood.

    • Using a dedicated funnel, slowly pour the liquid waste into the HDPE carboy.

    • Self-Validating Step: Observe the carboy for 30 seconds after addition. If any bubbling, fuming, or temperature increase is detected, immediately close the fume hood sash and notify Environmental Health & Safety (EHS).

  • Step 3: Solid Waste Containment (If Applicable)

    • Place contaminated consumables (pipette tips, weigh boats) into a 4-mil polyethylene bag.

    • Seal the bag and place it into the laboratory's designated solid hazardous waste drum.

  • Step 4: RCRA-Compliant Labeling

    • Immediately update the hazardous waste tag attached to the carboy or bin. Write out the full chemical name: "1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine" along with the solvent matrix. Do not use abbreviations [1].

Standard Operating Procedure: Solid Spill Response

In the event of a powder spill outside of primary containment, follow this validated recovery protocol to minimize inhalation risks.

  • Step 1: Secure the Area. Restrict access to the immediate vicinity. Ensure the room's HVAC is functioning (negative pressure preferred).

  • Step 2: PPE Escalation. In addition to standard PPE, don a fitted N95 or P100 particulate respirator if the spill is large or outside a fume hood.

  • Step 3: Dust Suppression (Causality). Do not sweep the dry powder, as mechanical agitation will aerosolize the active pharmaceutical ingredient (API). Instead, lightly dampen a disposable laboratory wipe with a compatible solvent (e.g., isopropanol or water).

  • Step 4: Collection. Gently place the damp wipe over the powder to absorb it. Carefully scoop the material using a non-sparking spatula into a wide-mouth glass jar.

  • Step 5: Decontamination. Wipe the affected surface with a 10% bleach solution, followed by a water rinse, to degrade any microscopic pyrazole residues. Place all cleanup materials into the solid hazardous waste bin.

Operational Workflow Visualization

The following decision tree dictates the logistical flow for categorizing and disposing of this compound to ensure regulatory compliance and laboratory safety.

WasteWorkflow Start Waste Generation: 1-(5-cyclopentyl-1H-pyrazol-4-yl) -N-methylmethanamine StateCheck Assess Physical State Start->StateCheck Liquid Liquid Waste (Solutions, Extracts) StateCheck->Liquid Solid Solid Waste (Powders, Consumables) StateCheck->Solid OrgWaste Organic Waste Carboy (HDPE) Liquid->OrgWaste Check Compatibility SolidBin Solid Hazardous Waste Container Solid->SolidBin Labeling RCRA Compliant Labeling & Secondary Containment OrgWaste->Labeling SolidBin->Labeling TSDF Licensed TSDF Handover (High-Temp Incineration) Labeling->TSDF

Operational workflow for the segregation and destruction of pyrazole-amine waste streams.

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Requirements and Guidelines." EPA.gov, [Link]

  • American Chemical Society (ACS). "Hazard Assessment in Research Laboratories." ACS Chemical Safety, [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(5-cyclopentyl-1H-pyrazol-4-yl)-N-methylmethanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.